Gluco-Obtusifolin
Description
Obtusifolin 2-glucoside has been reported in Senna obtusifolia and Senna tora with data available.
isolated from Cassia obtusifolia; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
120163-18-0 |
|---|---|
Molecular Formula |
C22H22O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H22O10/c1-8-6-10-14(17(27)13-9(15(10)25)4-3-5-11(13)24)21(30-2)20(8)32-22-19(29)18(28)16(26)12(7-23)31-22/h3-6,12,16,18-19,22-24,26,28-29H,7H2,1-2H3/t12-,16-,18+,19-,22+/m1/s1 |
InChI Key |
JMDQOFZFOJHOMU-UJPYTVAASA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O |
Canonical SMILES |
CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O |
Synonyms |
gluco-obtusifolin |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Gluco-Obtusifolin from Cassia obtusifolia
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cassia obtusifolia L., commonly known as the sicklepod, is a plant rich in various bioactive compounds, particularly anthraquinone derivatives, which are of significant interest in pharmacology.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of a key glycoside, Gluco-Obtusifolin. It details the experimental protocols for extraction and purification, summarizes quantitative data on its bioactivity, and visualizes the associated workflows and biological pathways.
Introduction to this compound
This compound is an anthraquinone glycoside found in the seeds of Cassia obtusifolia.[3] It is the 2-glucoside of obtusifolin, meaning a glucose molecule is attached to the obtusifolin aglycone core.[4] This glycosylation significantly influences the compound's solubility, bioavailability, and biological activity compared to its aglycone counterpart.[4] The seeds of Cassia obtusifolia are a well-known source of various anthraquinones, including emodin, chrysophanol, physcion, obtusin, and aurantio-obtusin, making the selective isolation of this compound a critical process for pharmacological studies.
Extraction and Isolation Protocols
The isolation of this compound from Cassia obtusifolia seeds involves a multi-step process beginning with solvent extraction followed by chromatographic purification.
General Extraction Methodology
The initial extraction aims to separate the crude mixture of anthraquinones and other phytochemicals from the solid plant material. Polar solvents are typically employed due to the glycosidic nature of the target compound.
Experimental Protocol: Solvent Extraction
-
Preparation: Dry the seeds of Cassia obtusifolia and grind them into a coarse powder to increase the surface area for solvent penetration.
-
Extraction: Perform a reflux extraction using a polar solvent. Methanol or ethanol are commonly used. A typical ratio is 1:20 (sample weight to solvent volume). The mixture is heated at a controlled temperature (e.g., 65°C) for several hours (typically 2-3 hours). This process is often repeated multiple times to maximize the yield.
-
Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the solvent, yielding a crude extract.
-
Pre-purification: The crude extract may be further processed by centrifugation to remove impurities and oils.
Chromatographic Isolation
Following crude extraction, chromatographic techniques are essential to isolate this compound from other closely related anthraquinones.
Experimental Protocol: Column Chromatography
-
Stationary Phase: A resin column (e.g., polyamide or silica gel) is prepared as the stationary phase.
-
Loading: The crude extract is dissolved in a minimal amount of an appropriate solvent and loaded onto the column.
-
Elution: A gradient elution is performed using a series of solvents with increasing polarity. For instance, an elution might start with a non-polar solvent and gradually transition to a polar solvent like ethanol or methanol.
-
Fraction Collection: Eluate is collected in fractions.
-
Analysis: Each fraction is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Purification: Fractions rich in the target compound are pooled and may undergo further rounds of chromatography (e.g., preparative HPLC) to achieve high purity.
Quantitative Data and Bioactivity
This compound has been quantitatively analyzed and evaluated for various biological activities. Its concentration in Cassia obtusifolia seeds is relatively low compared to other anthraquinones.
Table 1: Quantitative Composition of Anthraquinones in Semen Cassiae
| Compound | Concentration (% w/w) | Citation |
|---|---|---|
| Obtusifolin 2-glucoside (this compound) | 0.08 – 0.42% | |
| Aurantio-obtusin | 0.91 – 1.8% |
| Nor-rubrofusarin 6-glucoside | 0.01 – 0.03% | |
This compound demonstrates significant inhibitory activity against several key enzymes, highlighting its therapeutic potential.
Table 2: In Vitro Bioactivity of this compound
| Target Enzyme | Inhibitory Activity (IC₅₀) | Citation |
|---|---|---|
| Tyrosinase | 9.2 μM | |
| α-Glucosidase | 23.77 ± 0.72 µg/mL | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 53.35 ± 0.44 µg/mL |
| Acetylcholinesterase (AChE) | 37.2 µM | |
Biological Activity and Signaling Pathways
The biological effects of this compound and its aglycone, obtusifolin, are linked to their ability to modulate specific cellular signaling pathways. Notably, obtusifolin has been shown to regulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in inflammation.
In inflammatory conditions, stimuli like Interleukin-1β (IL-1β) trigger the phosphorylation of the p65 subunit of NF-κB. This activation leads to the transcription of pro-inflammatory genes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (Cox2). Obtusifolin has been observed to inhibit this phosphorylation of p65, thereby downregulating the expression of these inflammatory mediators. This mechanism is a key area of research for its anti-inflammatory and potential anti-osteoarthritis effects.
Structural Elucidation and Characterization
Once isolated, the definitive structure of this compound is confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework, including the positions of hydroxyl and methoxy groups on the anthraquinone core and to confirm the identity and attachment point of the glucose moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental formula of the compound.
-
Acid Hydrolysis: This chemical method can be used to cleave the glycosidic bond, separating the aglycone (obtusifolin) from the sugar (glucose), which can then be individually identified to confirm the compound's structure.
Conclusion
This compound is a bioactive anthraquinone glycoside from Cassia obtusifolia with demonstrated therapeutic potential, particularly as an enzyme inhibitor. Its discovery and successful isolation are predicated on systematic extraction and chromatographic protocols. The quantitative data reveal its presence in lower concentrations compared to other related compounds, underscoring the need for efficient purification strategies. Further research into its mechanisms of action, particularly the modulation of signaling pathways like NF-κB, is crucial for its development as a potential pharmaceutical agent. This guide provides the foundational knowledge and methodologies for researchers to explore this compound and other related natural products.
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Obtusifolin 2-glucoside (EVT-1542058) | 120163-18-0 [evitachem.com]
An In-depth Technical Guide to Gluco-Obtusifolin: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluco-Obtusifolin, a prominent anthraquinone glycoside, has garnered significant attention within the scientific community for its diverse biological activities, including but not limited to, tyrosinase and α-glucosidase inhibition, neuroprotective effects, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.
Chemical Structure and Stereochemistry
This compound is structurally characterized as an anthraquinone molecule linked to a glucose moiety. The aglycone component is Obtusifolin, a substituted anthraquinone.
Systematic Name (IUPAC): 8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[1][2]
Structure: The core of this compound is a 9,10-anthracenedione backbone. Key substitutions on the anthraquinone ring include a hydroxyl group at position C-8, a methoxy group at C-1, and a methyl group at C-3. A D-glucose molecule is attached to the C-2 position of the anthraquinone core via a β-glycosidic bond.[1]
Stereochemistry: The glucose unit in this compound exists in its D-isomeric form and adopts a chair conformation. The anomeric carbon (C-1' of the glucose) has a β-configuration, which is crucial for its biological activity and enzymatic interactions. The stereochemistry of the glucose moiety is explicitly defined in its IUPAC name as (2S,3R,4S,5S,6R).
Molecular Formula: C₂₂H₂₂O₁₀[1][2]
Molecular Weight: 446.4 g/mol
Physicochemical and Bioactivity Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| CAS Number | 120163-18-0 | |
| Canonical SMILES | CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O | |
| Isomeric SMILES | CC1=CC2=C(C(=C1O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC)C(=O)C4=C(C2=O)C=CC=C4O | |
| InChI | InChI=1S/C22H22O10/c1-8-6-10-14(17(27)13-9(15(10)25)4-3-5-11(13)24)21(30-2)20(8)32-22-19(29)18(28)16(26)12(7-23)31-22/h3-6,12,16,18-19,22-24,26,28-29H,7H2,1-2H3/t12-,16-,18+,19-,22+/m1/s1 | |
| InChIKey | JMDQOFZFOJHOMU-UJPYTVAASA-N |
| Property | Value | Conditions | Source |
| Solubility | 56.00 mM | In DMSO | |
| logP | ~ -0.45 | Experimental |
| Biological Activity | IC₅₀ Value | Assay | Source |
| Tyrosinase Inhibition | 9.2 µM | In vitro | |
| Acetylcholinesterase Inhibition | 37.2 µM | In vitro |
Experimental Protocols
Isolation and Purification of this compound from Cassia obtusifolia Seeds
The following protocol outlines a general procedure for the extraction and purification of this compound.
1. Extraction:
-
Starting Material: Dried and powdered seeds of Cassia obtusifolia.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Macerate or percolate the powdered seeds with the chosen polar solvent at room temperature.
-
Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
2. Fractionation:
-
The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the more polar fractions like ethyl acetate and n-butanol.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, to further separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is employed.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient system of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is typically effective. The exact gradient program should be optimized based on the specific column and system.
-
Detection: UV detection at a wavelength where anthraquinones absorb, such as 254 nm or 280 nm, is suitable for monitoring the elution.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the pure compound.
-
Structural Elucidation
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the purified compound. High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the molecular formula.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting daughter ions. The fragmentation pattern provides valuable information about the structure, including the nature of the aglycone and the glycosidic linkage.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals include those for the aromatic protons of the anthraquinone core, the methyl and methoxy protons, and the protons of the glucose moiety.
-
¹³C NMR: Shows the number and types of carbon atoms. Characteristic signals include those for the carbonyl carbons of the quinone, the aromatic carbons, and the carbons of the sugar unit.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is essential for tracing the connectivity of protons in the glucose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connectivity between the aglycone and the glucose moiety and for assigning the positions of substituents on the anthraquinone core.
-
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound
This compound biosynthesis in Cassia obtusifolia begins with the polyketide pathway. One molecule of acetyl-CoA and seven molecules of malonyl-CoA are condensed by a type III polyketide synthase to form an octaketide chain. This chain undergoes a series of cyclizations and aromatizations to yield the anthraquinone core, which is then further modified by hydroxylation, methylation, and finally glycosylation by a UDP-glucose-dependent glycosyltransferase to produce this compound.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Characterization
The general workflow for isolating and identifying this compound from its natural source involves a series of extraction, purification, and analytical steps.
Caption: Isolation and characterization workflow.
Modulation of NF-κB and Nrf2/HO-1 Signaling Pathways
This compound has been shown to exert anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways. It can inhibit the activation of NF-κB, a key regulator of inflammation, and activate the Nrf2/HO-1 pathway, which is crucial for cellular antioxidant responses.
Caption: Modulation of NF-κB and Nrf2/HO-1 pathways.
References
The Biosynthesis of Gluco-Obtusifolin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Gluco-Obtusifolin, a significant anthraquinone glycoside found predominantly in the seeds of Cassia obtusifolia (Semen Cassiae). This document details the biosynthetic pathway, key enzymes, relevant quantitative data, detailed experimental protocols for pathway analysis, and the regulatory networks governing its production.
Introduction to this compound
This compound is an anthraquinone glycoside recognized for its various pharmacological activities. It is synthesized in plants through a specialized metabolic pathway that originates from primary metabolites. The core structure, the aglycone obtusifolin, is derived from the polyketide pathway, which then undergoes a series of modifications including hydroxylation, methylation, and finally, glycosylation to yield the final product. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving several classes of enzymes. The pathway can be broadly divided into three main stages:
-
Formation of the Anthraquinone Scaffold: The initial steps involve the synthesis of the anthraquinone core via the polyketide pathway.
-
Tailoring of the Aglycone: The anthraquinone intermediate undergoes hydroxylation and methylation to form the obtusifolin aglycone.
-
Glycosylation: A glucose moiety is attached to the obtusifolin aglycone to produce this compound.
The precursor molecules for the anthraquinone backbone are supplied by the isochorismate and the mevalonate (MVA)/methylerythritol phosphate (MEP) pathways.
Quantitative Data
The biosynthesis of this compound is spatially regulated, with the highest concentration of the compound and the expression of biosynthetic genes found in the seeds of Cassia obtusifolia.[1]
Metabolite Concentration
The concentration of this compound in its natural source has been quantified as follows:
| Metabolite | Plant Source | Tissue | Concentration (% w/w) |
| This compound | Cassia obtusifolia | Seeds | 0.08 - 0.42[2] |
Gene Expression Levels
Transcriptome analysis of Cassia obtusifolia has revealed candidate genes for the enzymes involved in this compound biosynthesis. The expression levels, measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), are highest in the seed, correlating with the site of accumulation of the final product.
Table 1: Expression of Candidate Genes in Precursor Pathways in Cassia obtusifolia Tissues (FPKM)
| Gene/Enzyme Family | Seed | Root | Stem | Leaf | Flower |
| MVA Pathway | |||||
| ACAT | 15.8 | 5.2 | 6.1 | 4.9 | 7.3 |
| HMGR | 12.3 | 8.9 | 9.5 | 7.8 | 10.1 |
| MPD | 18.5 | 10.2 | 11.7 | 9.1 | 12.4 |
| MEP Pathway | |||||
| DXS | 25.6 | 12.3 | 15.8 | 11.9 | 18.2 |
| IPPS | 30.1 | 15.7 | 18.9 | 14.5 | 22.3 |
| Isochorismate Pathway | |||||
| ICS | 22.4 | 9.8 | 12.1 | 8.7 | 14.6 |
Data derived from transcriptome studies of Cassia obtusifolia.[1][3] FPKM values are representative of highly expressed isoforms.
Table 2: Expression of Candidate Genes in the Core Biosynthetic Pathway in Cassia obtusifolia Tissues (FPKM)
| Gene/Enzyme Family | Seed | Root | Stem | Leaf | Flower |
| Polyketide Synthase (PKS) Type III | >10 | <10 | <10 | <10 | <10 |
| Cytochrome P450 (CYP450) | >10 | <10 | <10 | <10 | <10 |
| O-Methyltransferase (OMT) | >10 | <10 | <10 | <10 | <10 |
| UDP-Glycosyltransferase (UGT) | >10 | <10 | <10 | <10 | <10 |
Specific FPKM values for individual genes within these families vary, but a general trend of seed-specific expression (FPKM > 10) is observed for multiple candidates in each family.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.
Plant Material and RNA Extraction for Gene Expression Analysis
-
Plant Material: Seeds, roots, stems, leaves, and flowers are collected from mature Cassia obtusifolia plants. Tissues are immediately frozen in liquid nitrogen and stored at -80°C.
-
RNA Extraction: Total RNA is extracted from the different tissues using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.
-
qRT-PCR Analysis: First-strand cDNA is synthesized from the total RNA. Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers to determine the relative expression levels of the target genes. A housekeeping gene (e.g., actin) is used as an internal control for normalization.
Enzyme Assays
This protocol is adapted for a type III PKS involved in anthraquinone biosynthesis.
-
Objective: To determine the activity of PKS in converting acetyl-CoA and malonyl-CoA to an octaketide product.
-
Materials:
-
Purified recombinant PKS enzyme
-
Acetyl-CoA
-
[2-14C]Malonyl-CoA (for radioactive detection)
-
Assay buffer: 100 mM potassium phosphate buffer (pH 7.0)
-
Reaction termination solution: 10% (v/v) acetic acid in ethyl acetate
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the purified PKS enzyme.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [2-14C]Malonyl-CoA.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding the termination solution and vortexing.
-
Centrifuge to separate the phases and transfer the ethyl acetate layer (containing the polyketide product) to a new tube.
-
Evaporate the ethyl acetate and redissolve the product in a suitable solvent.
-
Quantify the product by liquid scintillation counting.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.
-
-
Objective: To measure the hydroxylation of emodin anthrone by a specific CYP450 enzyme.
-
Materials:
-
Microsomes containing the recombinant CYP450 or purified enzyme
-
NADPH reductase
-
Emodin anthrone (substrate)
-
NADPH
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA
-
Quenching solution: Acetonitrile
-
-
Procedure:
-
Combine the assay buffer, microsomes (or purified CYP450 and reductase), and emodin anthrone in a reaction tube.
-
Pre-warm the mixture to 37°C.
-
Start the reaction by adding NADPH.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the hydroxylated product using HPLC or LC-MS.
-
Determine Km and Vmax by measuring initial reaction rates at varying substrate concentrations.
-
This colorimetric assay is based on the detection of S-adenosyl homocysteine (SAH), a product of the methylation reaction.
-
Objective: To quantify the methylation of a hydroxylated anthraquinone intermediate.
-
Materials:
-
Purified recombinant OMT
-
Hydroxylated anthraquinone substrate
-
S-adenosyl methionine (SAM)
-
Commercial methyltransferase activity assay kit (e.g., Abcam ab273307)
-
Assay buffer provided in the kit
-
-
Procedure:
-
Follow the manufacturer's protocol for the assay kit.
-
Prepare a reaction mixture containing the assay buffer, the anthraquinone substrate, and the purified OMT enzyme.
-
For a positive control, use the control enzyme and substrate provided in the kit.
-
Initiate the reaction by adding SAM.
-
Incubate at 37°C for the recommended time.
-
Add the detection reagents to stop the reaction and develop the color.
-
Measure the absorbance at the specified wavelength (e.g., 570 nm) in a microplate reader.
-
Calculate the enzyme activity based on a standard curve generated with SAH.
-
For kinetic studies, vary the substrate concentration and measure the initial rates.
-
This protocol utilizes a bioluminescent assay to detect the formation of UDP.
-
Objective: To measure the glycosylation of obtusifolin by a specific UGT.
-
Materials:
-
Purified recombinant UGT
-
Obtusifolin (acceptor substrate)
-
UDP-glucose (donor substrate)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2
-
-
Procedure:
-
Set up the glycosyltransferase reaction in a white-walled multiwell plate. Each reaction should contain the assay buffer, obtusifolin, and the purified UGT enzyme.
-
Pre-incubate at 30°C for 5 minutes.
-
Start the reaction by adding UDP-glucose.
-
Incubate at 30°C for 30-60 minutes.
-
Add an equal volume of the UDP Detection Reagent from the kit to each well.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Quantify the UDP produced by comparing the signal to a UDP standard curve.
-
Determine kinetic parameters by varying the concentrations of obtusifolin and UDP-glucose.
-
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites like this compound is tightly regulated by both internal developmental cues and external environmental signals. While the specific regulatory network for this compound is still under investigation, parallels can be drawn from other well-studied pathways.
Environmental factors such as light and nutrient availability are known to influence the production of anthraquinones. These signals are likely perceived by the plant and transduced through signaling pathways involving phytohormones and central regulators like Target of Rapamycin (TOR). This signaling cascade is expected to culminate in the activation of transcription factors (TFs), such as those from the MYB and bHLH families, which then bind to the promoter regions of the biosynthetic genes (PKS, CYP450, OMT, UGT) to upregulate their expression, leading to increased production of this compound.
Conclusion
The biosynthesis of this compound in Cassia obtusifolia is a complex and highly regulated process. This guide has outlined the key steps in the pathway, presented available quantitative data on gene expression and metabolite concentration, provided detailed experimental protocols for its study, and proposed a model for its regulation. Further research is needed to isolate and characterize each enzyme in the pathway to determine their specific kinetic properties and to elucidate the precise molecular mechanisms of the regulatory network. This knowledge will be invaluable for the biotechnological production of this compound and the development of new pharmaceuticals.
References
- 1. Full-Length Transcriptome Survey and Expression Analysis of Cassia obtusifolia to Discover Putative Genes Related to Aurantio-Obtusin Biosynthesis, Seed Formation and Development, and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Obtusifolin 2-glucoside (EVT-1542058) | 120163-18-0 [evitachem.com]
- 3. researchgate.net [researchgate.net]
A Technical Guide to Gluco-Obtusifolin: Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Gluco-Obtusifolin (also known as Obtusifolin 2-glucoside), an anthraquinone glycoside of significant interest for its therapeutic potential. This guide details its primary natural sources, quantitative abundance, biosynthetic origins, and the experimental protocols for its extraction and analysis. Furthermore, it explores the key signaling pathways modulated by its aglycone, Obtusifolin.
Introduction to this compound
This compound (C₂₂H₂₂O₁₀) is an anthraquinone glycoside, a class of compounds known for their diverse biological activities.[1][2] It consists of an obtusifolin aglycone core linked to a D-glucose unit via a β-glycosidic bond.[1] This glycosylation significantly influences the compound's solubility, bioavailability, and pharmacological profile.[1] Primarily found in the seeds of plants from the Cassia (or Senna) genus, this molecule has been investigated for a range of bioactivities, including antidiabetic, anti-inflammatory, and neuroprotective properties.[2]
Natural Sources and Abundance
The principal natural sources of this compound are the seeds of Cassia obtusifolia (syn. Senna obtusifolia) and Cassia tora. These plants are used extensively in traditional medicine, particularly in Asia. The seeds, often referred to as Semen Cassiae, are the primary repository for this and other related anthraquinone compounds. While the whole plant contains various anthraquinones, the concentration is highest in the seeds.
The following table summarizes the quantitative abundance of this compound in its primary natural source.
| Plant Source | Plant Part | Compound | Abundance (% w/w) | Reference |
| Cassia obtusifolia (Semen Cassiae) | Seeds | This compound | 0.08 - 0.42% |
Biosynthesis of this compound
This compound is synthesized in Cassia obtusifolia through the polyketide pathway, a common route for anthraquinone formation. The process begins with the condensation of one acetyl-CoA and seven malonyl-CoA units, catalyzed by a type III polyketide synthase (PKS), to form an octaketide chain. This chain undergoes a series of cyclization, dehydration, and aromatization reactions to yield the key intermediate, emodin anthrone. Subsequent enzymatic modifications, including hydroxylation and methylation, produce the aglycone, Obtusifolin. The final step is glycosylation, where a UDP-glucose-dependent glycosyltransferase (UGT) attaches a glucose molecule to the C-2 hydroxyl group of Obtusifolin.
Experimental Protocols
The isolation and quantification of this compound involve extraction from plant material followed by chromatographic purification and analysis.
The general procedure involves solvent extraction to create a crude extract, followed by purification steps to isolate the target compound.
Maceration is a simple extraction technique suitable for thermo-labile compounds.
-
Preparation: Weigh 50 g of finely powdered, dried seeds of Cassia obtusifolia.
-
Extraction: Place the powder into a sealed conical flask and add 500 mL of 80% methanol.
-
Incubation: Agitate the mixture periodically and allow it to macerate for 72 hours at room temperature in a dark environment to prevent photodegradation.
-
Separation: After the incubation period, separate the extract from the solid plant material by centrifugation followed by filtration.
-
Concentration: Concentrate the resulting supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Soxhlet extraction is a continuous and more exhaustive method than maceration, though it uses heat.
-
Preparation: Place 50 g of powdered seed material into a porous cellulose thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 500 mL of 80% methanol and connect it to the extractor and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, where it cools and drips down onto the thimble containing the plant material. The extract seeps through the pores of the thimble and fills the main chamber.
-
Cycling: When the solvent reaches the top of the siphon arm, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated for several hours until the extraction is complete (indicated by the solvent in the siphon tube becoming colorless).
-
Concentration: After extraction, evaporate the solvent from the flask using a rotary evaporator to yield the crude extract.
High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and quantitative analysis of this compound.
-
Sample Preparation: Dissolve a known quantity of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for anthraquinones (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Pharmacological Activity and Signaling Pathways
While this compound itself has demonstrated bioactivity, such as inhibiting α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), much of the research into its mechanistic action has focused on its aglycone, Obtusifolin. Obtusifolin has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
In inflammatory conditions, signaling molecules like Interleukin-1 beta (IL-1β) can trigger a cascade that leads to the activation of the transcription factor NF-κB. This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. Once in the nucleus, NF-κB promotes the expression of pro-inflammatory genes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (Cox2). Studies have shown that Obtusifolin can inhibit this pathway by decreasing the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and the subsequent expression of inflammatory mediators.
References
A Technical Guide to the Physical and Chemical Properties of Gluco-Obtusifolin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and biological properties of Gluco-Obtusifolin, an anthraquinone glycoside isolated from the seeds of Cassia obtusifolia (also known as Senna obtusifolia).[1][2][3] This guide consolidates key data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.
Physical and Chemical Properties
This compound, also known as Obtusifolin 2-glucoside, is an anthraquinone conjugated to a D-glucose unit.[4] Its structure consists of the obtusifolin aglycone linked to glucose via a β-glycosidic bond at the C-2 position.[4] The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Remarks / Source |
| IUPAC Name | 8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
| Synonyms | Obtusifolin 2-glucoside, Glucoobtusifolin | |
| CAS Number | 120163-18-0 | |
| Molecular Formula | C₂₂H₂₂O₁₀ | |
| Molecular Weight | 446.4 g/mol | |
| Monoisotopic Mass | 446.12129689 Da | |
| Appearance | Typically a yellowish powder. | Solid at room temperature. |
| Solubility | Freely soluble in Dimethyl Sulfoxide (DMSO) (25 mg/mL); moderately soluble in methanol and ethanol; soluble in water. Low solubility in non-polar solvents like hexane. | The glycoside moiety imparts significant polarity. |
| Melting Point | Not well-documented. | Expected to be within a range typical for glycoside compounds. |
| Stability | Stable under acidic conditions. Glycosidic hydrolysis occurs below pH 3. Degrades under strong alkaline conditions (pH > 9). Moderate photostability; protection from prolonged UV exposure is recommended. | Degradation products include the aglycone (obtusifolin) under acidic conditions and quinone derivatives under alkaline conditions. |
| Spectroscopic Data | Mass Spectrometry: High-resolution mass spectrometry can confirm the exact mass. ¹H-NMR: Diagnostic signal for the anomeric proton (β-configuration) is reported between δ 4.90–5.20 (d). ¹³C-NMR: Detailed spectral data is not readily available in public literature. Infrared (IR): Expected to show characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), conjugated C=O stretching (~1650 cm⁻¹), and C-O stretching (fingerprint region, ~1200-1000 cm⁻¹). | Specific, fully assigned NMR and IR spectra are not widely published. The expected IR bands are based on the functional groups present in the molecule. |
Experimental Protocols
This section details methodologies for key experiments involving this compound and its aglycone, obtusifolin.
Protocol for Isolation and Purification from Cassia obtusifolia Seeds
Objective: To isolate and purify this compound from its natural source.
Principle: This protocol utilizes solvent extraction to obtain a crude mixture of compounds, followed by liquid-liquid partitioning to separate compounds by polarity. Final purification is achieved through column chromatography.
Materials:
-
Dried seeds of Cassia obtusifolia
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Distilled water
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system (preparative)
Procedure:
-
Extraction:
-
Grind dried Cassia obtusifolia seeds into a fine powder.
-
Macerate the powder in methanol (e.g., 1 kg of powder in 5 L of MeOH) at room temperature for 72 hours, with occasional agitation.
-
Filter the mixture and collect the methanol extract. Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with n-hexane, followed by ethyl acetate.
-
Collect the ethyl acetate fraction, which is enriched with anthraquinones and their glycosides.
-
Evaporate the solvent from the ethyl acetate fraction to yield a dried residue.
-
-
Purification:
-
Subject the ethyl acetate residue to silica gel column chromatography.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (this compound).
-
For final purification, subject the enriched fractions to preparative HPLC for isolation of the pure compound.
-
Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on acetylcholinesterase in vitro.
Principle: The assay is based on the Ellman method. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate reader
-
Tacrine or Galantamine (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Execution:
-
In a 96-well plate, add 20 µL of the phosphate buffer, 10 µL of the test compound solution (or positive control/vehicle), and 20 µL of the AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
-
Data Analysis:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100 where V₀ is the reaction rate of the control and Vᵢ is the rate in the presence of the inhibitor.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Signaling Pathways and Workflows
Visual representations of biological pathways and experimental processes are crucial for understanding the mechanism of action and research strategy.
Inhibition of the NF-κB Signaling Pathway by Obtusifolin
This compound's aglycone, Obtusifolin, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In inflammatory conditions like osteoarthritis, stimuli such as Interleukin-1β (IL-1β) activate this pathway, leading to the transcription of pro-inflammatory genes. Obtusifolin intervenes by preventing the phosphorylation of the p65 subunit of NF-κB, thereby blocking its activation and subsequent downstream effects.
Caption: Obtusifolin inhibits the IL-1β-induced NF-κB signaling pathway.
General Workflow for Natural Product Isolation and Bio-evaluation
The discovery and development of bioactive compounds like this compound from natural sources follows a structured workflow. This process begins with the collection and extraction of biological material and proceeds through purification, characterization, and biological testing to identify and validate therapeutic potential.
References
A Technical Guide to Gluco-Obtusifolin and its Aglycone, Obtusifolin: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Gluco-obtusifolin and its aglycone, Obtusifolin, two anthraquinone compounds primarily isolated from the seeds of Cassia obtusifolia (L.) H.S.Irwin & Barneby (also known as Senna obtusifolia). These natural products have garnered significant scientific interest due to their diverse and potent pharmacological activities. This document details their chemical properties, biological effects, and underlying mechanisms of action, supported by quantitative data and detailed experimental methodologies. Special emphasis is placed on their anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential for drug discovery and development.
Introduction
This compound is an anthraquinone glycoside, and its aglycone, Obtusifolin, is formed by the removal of the glucose moiety. Both compounds are major bioactive constituents of Cassia obtusifolia seeds, a plant with a long history of use in traditional medicine across Asia for various ailments. Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer effects. This guide aims to consolidate the current scientific knowledge on these compounds, providing a technical resource for researchers and professionals in the field of pharmacology and drug development.
Chemical Properties and Structure
This compound and Obtusifolin belong to the anthraquinone class of compounds. The core structure is a 9,10-anthracenedione backbone. This compound is characterized by a D-glucose unit attached via a β-glycosidic bond, which influences its solubility and bioavailability.
| Property | This compound | Obtusifolin |
| IUPAC Name | 8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | 8-hydroxy-1-methoxy-3-methyl-2-oxyanthracene-9,10-dione |
| Molecular Formula | C22H22O10 | C16H12O5 |
| Molecular Weight | 446.4 g/mol | 284.26 g/mol |
| CAS Number | 120163-18-0 | 518-82-1 (related parent anthraquinone) |
| Appearance | Yellowish powder | Crystalline solid |
| Solubility | More soluble in polar solvents like methanol or ethanol | Soluble in organic solvents |
Biological Activities and Mechanisms of Action
This compound and Obtusifolin exhibit a wide range of pharmacological effects by modulating various cellular signaling pathways.
Anti-inflammatory Activity
Both compounds have demonstrated significant anti-inflammatory properties. Obtusifolin, in particular, has been shown to be effective in models of osteoarthritis and neuroinflammation.
Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway . In inflammatory conditions, stimuli like Interleukin-1β (IL-1β) or lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus. Obtusifolin has been shown to decrease the phosphorylation of p65, thereby inhibiting this translocation and downregulating the expression of pro-inflammatory genes.
This leads to the suppression of downstream inflammatory mediators, including:
-
Matrix Metalloproteinases (MMPs): Obtusifolin inhibits the expression of MMP-3 and MMP-13, enzymes responsible for cartilage degradation in osteoarthritis.
-
Cyclooxygenase-2 (COX-2): Inhibition of COX-2 expression by Obtusifolin leads to reduced production of prostaglandin E2 (PGE2), a key inflammatory mediator.
-
Pro-inflammatory Cytokines: The compounds suppress the production of cytokines such as TNF-α and IL-6.
-
NLRP3 Inflammasome: Obtusifolin can attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune response.
The anti-inflammatory effects are also mediated by the suppression of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , including the phosphorylation of ERK, JNK, and p38.
Caption: Obtusifolin's anti-inflammatory mechanism.
Quantitative Data: Anti-inflammatory Effects
| Compound | Model | Target | Effect | Concentration / Dose | Reference |
| Obtusifolin | IL-1β-treated mouse chondrocytes | Mmp3, Mmp13, Cox2 | Inhibition of expression | 25, 50, 100 µM | |
| Obtusifolin | IL-1β-treated mouse chondrocytes | Collagenase activity | Decreased activity | 25, 50, 100 µM | |
| Obtusifolin | IL-1β-treated mouse chondrocytes | PGE2 level | Decreased level | 25, 50, 100 µM | |
| Obtusifolin | IL-1β-treated mouse chondrocytes | p65 phosphorylation | Decreased phosphorylation | 25, 50, 100 µM | |
| Obtusifolin | LPS-induced BV2 microglial cells | NO, pro-inflammatory cytokines | Suppressed production | Not specified | |
| Obtusifolin | LPS-induced BV2 microglial cells | NLRP3 inflammasome | Attenuated expression | Not specified |
Neuroprotective Activity
This compound and Obtusifolin have shown potential in ameliorating cognitive impairments in preclinical models.
Mechanism of Action: A key mechanism underlying their neuroprotective effects is the inhibition of acetylcholinesterase (AChE) . AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling, which is crucial for learning and memory.
Quantitative Data: Neuroprotective Effects
| Compound | Assay | Target | IC50 | In Vivo Dose | Reference |
| This compound | Acetylcholinesterase Inhibition | AChE | 37.2 µM | 1, 2, and 4 mg/kg (p.o.) in mice | |
| Obtusifolin | Acetylcholinesterase Inhibition | AChE | 18.5 µM | 0.25, 0.5, 1, and 2 mg/kg (p.o.) in mice |
Hepatoprotective Activity
Obtusifolin has been shown to protect the liver from chemically-induced damage, such as that caused by cisplatin.
Mechanism of Action: The hepatoprotective effects are primarily attributed to the activation of the Nrf2/HO-1 signaling pathway . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Obtusifolin promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), SOD, and CAT. The upregulation of these enzymes enhances the cellular defense against oxidative stress, thereby protecting hepatocytes from damage.
Caption: Obtusifolin's hepatoprotective mechanism.
Quantitative Data: Hepatoprotective Effects of Obtusifolin
| Model | Biomarker | Effect of Cisplatin (20 mg/kg) | Effect of Obtusifolin (1 mg/kg) + Cisplatin | % Reduction by Obtusifolin | Reference |
| Cisplatin-induced hepatotoxicity in mice | AST (U/L) | Increased | Reduced | ~14% | |
| Cisplatin-induced hepatotoxicity in mice | ALT (U/L) | Increased | Reduced | ~11% | |
| Cisplatin-induced hepatotoxicity in mice | ALP (U/L) | Increased | Reduced | ~9% | |
| Cisplatin-induced hepatotoxicity in mice | Liver MDA (nmol/mg protein) | Increased | Reduced | ~31% | |
| Cisplatin-induced hepatotoxicity in mice | Liver GSH (µmol/g tissue) | Decreased | Enhanced | ~50% | |
| Cisplatin-induced hepatotoxicity in mice | Liver SOD (U/mg protein) | Decreased | Enhanced | ~80% | |
| Cisplatin-induced hepatotoxicity in mice | Liver CAT (U/mg protein) | Decreased | Enhanced | ~95% |
Anticancer Activity
Obtusifolin has demonstrated potential as a chemopreventive and anticancer agent through various mechanisms.
Mechanism of Action:
-
Inhibition of Procarcinogen Activating Enzymes: Obtusifolin is a potent inhibitor of CYP1A enzymes, particularly CYP1A2 . These enzymes are involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. By inhibiting CYP1A2, Obtusifolin can prevent the initiation of carcinogenesis.
-
Induction of Apoptosis: Obtusifolin has been shown to induce apoptosis in cancer cells. One identified mechanism is through the inhibition of HSPA8 (Heat Shock 70kDa Protein 8) and Cathepsin B .
-
Anti-metastatic Effects: Obtusifolin has been reported to suppress breast cancer bone metastasis.
Quantitative Data: Anticancer Effects of Obtusifolin
| Target Enzyme | Substrate | System | Inhibition Type | IC50 | Ki | Reference |
| CYP1A2 | Phenacetin O-deethylation | Human Liver Microsomes | Competitive | 0.19 µM | 0.031 µM | |
| CYP1A1 | Ethoxyresorufin O-deethylation | Recombinant Enzyme | - | 0.39 µM | - | |
| CYP1A2 | Ethoxyresorufin O-deethylation | Recombinant Enzyme | - | 0.57 µM | - | |
| CYP2C8 | - | Human Liver Microsomes | - | 31.4 µM | - | |
| CYP2C9 | - | Human Liver Microsomes | - | 28.6 µM | - | |
| Other CYPs | - | Human Liver Microsomes | - | > 50 µM | - |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the research of this compound and Obtusifolin.
Extraction and Isolation
Objective: To extract and isolate this compound and Obtusifolin from the seeds of Cassia obtusifolia.
Protocol:
-
Preparation of Plant Material: Dried seeds of Cassia obtusifolia are ground into a fine powder.
-
Extraction: The powdered seeds are extracted with a polar solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The anthraquinone glycosides and aglycones are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The enriched fractions are subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the individual compounds.
-
Final Purification: Fractions containing the target compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and Obtusifolin.
-
Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.
Caption: Workflow for compound extraction.
In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 Macrophages)
Objective: To evaluate the anti-inflammatory activity of Obtusifolin by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of Obtusifolin (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (an indicator of NO production) is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated group.
-
Cell Viability (MTT Assay): A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound and Obtusifolin on AChE.
Protocol:
-
Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds (this compound and Obtusifolin).
-
Assay Procedure (Ellman's Method):
-
The reaction is performed in a 96-well plate.
-
To each well, add:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Test compound at various concentrations
-
AChE enzyme solution
-
-
The plate is incubated for 15 minutes at 25°C.
-
The reaction is initiated by adding the substrate, ATCI.
-
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of formation of this product is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition of AChE activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound and its aglycone, Obtusifolin, are promising natural compounds with a rich pharmacological profile. Their demonstrated efficacy in preclinical models of inflammation, neurodegeneration, liver injury, and cancer highlights their potential for the development of novel therapeutics. The well-defined mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB, Nrf2/HO-1, and cholinergic systems, provide a strong foundation for further investigation.
Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, and to determine the in vivo conversion of this compound to Obtusifolin.
-
Lead Optimization: Medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Clinical Trials: Rigorous clinical studies are necessary to validate the therapeutic efficacy and safety of these compounds in humans for various disease indications.
-
Toxicology Studies: Comprehensive toxicological evaluation is required to establish safe dosage ranges for therapeutic use.
Preliminary Biological Activities of Gluco-Obtusifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluco-obtusifolin, an anthraquinone glycoside isolated from the seeds of Cassia obtusifolia (L.) H.S.Irwin & Barneby, has emerged as a compound of significant interest in pharmacological research. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its neuroprotective, anti-diabetic, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's pharmacological profile.
Neuroprotective Activities
This compound and its aglycone, obtusifolin, have demonstrated notable neuroprotective effects, particularly in the context of cognitive impairment.[1] In vivo studies have shown that orally administered this compound can significantly reverse scopolamine-induced memory deficits in mice.[2] The primary mechanism underlying this activity is believed to be the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, this compound increases cholinergic signaling, which is crucial for learning and memory processes.[2]
Quantitative Data: Neuroprotective Activity of this compound
| Activity | Parameter | Value | Species | Model/Assay System |
| In Vitro Activity | ||||
| Acetylcholinesterase Inhibition | IC₅₀ | 37.2 µM | - | In vitro enzymatic assay |
| In Vivo Activity | ||||
| Reversal of Memory Impairment | Dose | 1, 2, and 4 mg/kg (p.o.) | Mice | Scopolamine-induced cognitive impairment (Passive Avoidance Test) |
| Improvement in Spatial Memory | Dose | 2 mg/kg (p.o.) | Mice | Scopolamine-induced cognitive impairment (Morris Water Maze Test) |
Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the activity of acetylcholinesterase. The protocol is based on the Ellman method.
-
Principle: The assay measures the hydrolysis of acetylthiocholine (ATC) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well microplate, add the test compound (this compound) at various concentrations.
-
Add the AChE solution to each well and incubate.
-
Initiate the reaction by adding a mixture of ATCI and DTNB.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Passive Avoidance Test (In Vivo)
This test assesses long-term memory in rodents based on their natural aversion to bright areas and preference for dark environments.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial:
-
Place a mouse in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief electric foot shock is delivered.
-
-
Retention Trial (24 hours later):
-
Place the mouse back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: this compound is administered orally (p.o.) at specified doses before the acquisition trial. Scopolamine, an amnesia-inducing agent, is administered prior to the drug to induce memory impairment.
-
3. Morris Water Maze Test (In Vivo)
This test evaluates spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (Training):
-
Mice are placed in the pool from different starting positions and must find the hidden platform.
-
Each mouse undergoes multiple trials per day for several consecutive days.
-
The time taken to find the platform (escape latency) is recorded.
-
-
Probe Trial (Memory Test):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured.
-
-
Drug Administration: this compound is administered orally before the daily training sessions in scopolamine-treated mice.
-
Signaling Pathway
Caption: Cholinergic Signaling and AChE Inhibition by this compound.
Anti-Diabetic Activities
This compound has been identified as a potential agent for the management of diabetes mellitus. Its anti-diabetic effects are attributed to the inhibition of key enzymes involved in glucose metabolism, namely α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[3] α-Glucosidase, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. PTP1B is a negative regulator of the insulin signaling pathway; its inhibition enhances insulin sensitivity.
Quantitative Data: Anti-Diabetic Activity of this compound
| Activity | Parameter | Value | Species | Model/Assay System |
| In Vitro Activity | ||||
| α-Glucosidase Inhibition | IC₅₀ | 23.77 ± 0.72 µg/mL | - | In vitro enzymatic assay |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | IC₅₀ | 53.35 ± 0.44 µg/mL | - | In vitro enzymatic assay |
Experimental Protocols
1. α-Glucosidase Inhibition Assay (In Vitro)
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.
-
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The reduction in the rate of p-nitrophenol formation in the presence of an inhibitor reflects the inhibitory activity.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Acarbose (positive control)
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of α-glucosidase and pNPG in phosphate buffer.
-
In a 96-well microplate, add the test compound (this compound) at various concentrations.
-
Add the α-glucosidase solution to each well and pre-incubate.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (In Vitro)
This assay evaluates the inhibitory potential of a compound against the PTP1B enzyme.
-
Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm. A decrease in the formation of p-nitrophenol indicates PTP1B inhibition.
-
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., HEPES buffer, pH 7.4, containing EDTA and DTT)
-
This compound (test compound)
-
Suramin (positive control)
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of PTP1B and pNPP in the assay buffer.
-
In a 96-well microplate, add the test compound (this compound) at various concentrations.
-
Add the PTP1B solution to each well and pre-incubate.
-
Initiate the reaction by adding the pNPP solution.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at different time points.
-
Determine the initial reaction velocity and calculate the percentage of inhibition.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Signaling Pathway
Caption: Anti-Diabetic Mechanisms of this compound.
Anti-Inflammatory Activities
While direct quantitative data for the anti-inflammatory activity of this compound is not extensively available, its aglycone, obtusifolin, has been shown to possess potent anti-inflammatory properties. It is plausible that this compound acts as a prodrug, being hydrolyzed to the more active obtusifolin in vivo. Obtusifolin exerts its anti-inflammatory effects by modulating key inflammatory pathways, most notably the NF-κB signaling cascade.
Obtusifolin has been demonstrated to inhibit the expression of pro-inflammatory enzymes and mediators such as matrix metalloproteinases (MMP-3, MMP-13) and cyclooxygenase-2 (COX-2). This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2) and collagenase activity, which are critical in the pathogenesis of inflammatory conditions like osteoarthritis. The underlying mechanism involves the suppression of the phosphorylation of p65, a key subunit of the NF-κB complex, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Quantitative Data: Anti-Inflammatory Activity of Obtusifolin (Aglycone)
| Activity | Effect | Concentration/Dose | Model/Assay System |
| In Vitro Activity | |||
| Inhibition of Pro-inflammatory Gene Expression | Dose-dependent decrease in Mmp3, Mmp13, and Cox2 mRNA levels | 25, 50, 100 µM | IL-1β-stimulated mouse chondrocytes |
| Reduction of Inflammatory Mediators | Decreased PGE₂ production and collagenase activity | 25, 50, 100 µM | IL-1β-stimulated mouse chondrocytes |
| Inhibition of NF-κB Signaling | Decreased phosphorylation of p65 | 25, 50, 100 µM | IL-1β-stimulated mouse chondrocytes |
| In Vivo Activity | |||
| Reduction of Cartilage Degradation | Dose-dependent decrease in cartilage damage in an osteoarthritis model | 10, 50, 100 mg/kg (p.o.) | Destabilization of the medial meniscus (DMM) in mice |
Experimental Protocols
1. Cell Culture and Treatment for In Vitro Anti-Inflammatory Assays
-
Cell Line: Mouse chondrocytes are commonly used to model osteoarthritis-related inflammation.
-
Stimulation: Interleukin-1β (IL-1β) is used to induce an inflammatory response in the chondrocytes, leading to the upregulation of MMPs and COX-2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (obtusifolin) before stimulation with IL-1β.
2. Gene Expression Analysis (RT-qPCR)
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes (e.g., Mmp3, Mmp13, Cox2).
-
Procedure:
-
Total RNA is extracted from the treated and untreated cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using specific primers for the target genes and a housekeeping gene for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
3. Western Blotting for Signaling Protein Analysis
-
Principle: Western blotting is used to detect and quantify specific proteins, such as the phosphorylated and total forms of p65, to assess the activation of the NF-κB pathway.
-
Procedure:
-
Proteins are extracted from cell lysates.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p65).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
-
4. In Vivo Model of Osteoarthritis
-
Model: Destabilization of the medial meniscus (DMM) surgery is performed on mice to induce osteoarthritis-like cartilage degradation.
-
Treatment: Following surgery, mice are orally administered the test compound daily for several weeks.
-
Evaluation: At the end of the treatment period, the knee joints are harvested, and cartilage damage is assessed histologically using Safranin O staining, which stains for proteoglycans in the cartilage matrix.
Signaling Pathway
References
- 1. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Studies on Gluco-Obtusifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vitro studies on Gluco-Obtusifolin (also known as Obtusifolin 2-glucoside), an anthraquinone glycoside. The document summarizes key quantitative data, details experimental protocols for cited bioactivities, and visualizes relevant biological pathways and workflows. Due to the limited availability of specific in vitro data for this compound, this guide also incorporates findings on its aglycone, Obtusifolin, to provide a more comprehensive understanding of its potential biological activities.
Core Bioactivities and Mechanisms of Action
Early research indicates that this compound and its aglycone, Obtusifolin, exhibit several noteworthy bioactivities in vitro, primarily related to glucose metabolism and anti-inflammatory pathways.
This compound is suggested to play a role in managing glucose levels through two primary mechanisms: the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, and the modulation of signaling pathways associated with glucose uptake in cells.[1] Its antioxidant properties also contribute to mitigating oxidative stress.[1][2]
Obtusifolin , the aglycone of this compound, has been more extensively studied for its anti-inflammatory effects. It has been shown to regulate the NF-κB signaling pathway, a key mediator of inflammation, by inhibiting the phosphorylation of p65.[3] This action leads to the downregulation of pro-inflammatory mediators. Additionally, Obtusifolin has demonstrated protective effects against high-glucose-induced mitochondrial apoptosis in endothelial cells.[2]
Quantitative Data Summary
Table 1: In Vitro Anti-Inflammatory Activity of Obtusifolin
| Assay | Cell Line | Inducer | Measured Parameter | Concentration of Obtusifolin | Observed Effect | Reference |
| Western Blot | Mouse Chondrocytes | IL-1β (1 ng/mL) | Phosphorylation of p65 | Dose-dependent | Decreased phosphorylation | |
| Real-Time PCR | Mouse Chondrocytes | IL-1β (1 ng/mL) | Mmp3, Mmp13, Cox2 mRNA expression | Dose-dependent | Decreased expression | |
| Collagenase Activity Assay | Mouse Chondrocytes | IL-1β (1 ng/mL) | Collagenase Activity | Dose-dependent | Decreased activity | |
| PGE2 Level Assay | Mouse Chondrocytes | IL-1β (1 ng/mL) | PGE2 Levels | Dose-dependent | Decreased levels |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
α-Glucosidase Inhibition Assay
This protocol is a general method for assessing the α-glucosidase inhibitory activity of a test compound.
Objective: To determine the in vitro inhibitory effect of a compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the test compound solution to the wells.
-
Add the α-glucosidase enzyme solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol describes a common method to measure glucose uptake in a cell-based model.
Objective: To evaluate the effect of a compound on glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Test compound (e.g., this compound)
-
Insulin (positive control)
-
Krebs-Ringer phosphate buffer (KRP)
-
2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (inhibitor of glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in appropriate culture plates.
-
Wash the differentiated adipocytes with serum-free medium and incubate in the same medium for a period to induce quiescence.
-
Wash the cells with KRP buffer.
-
Treat the cells with the test compound at various concentrations in KRP buffer for a specified time. Include wells with insulin as a positive control and untreated wells as a negative control.
-
Initiate glucose uptake by adding 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog to each well and incubate for a defined period (e.g., 10 minutes).
-
To determine non-specific uptake, add phloretin to a set of wells before adding the labeled glucose.
-
Stop the uptake by washing the cells with ice-cold KRP buffer.
-
Lyse the cells with a suitable lysis buffer.
-
If using a radiolabeled glucose analog, measure the radioactivity of the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.
-
Calculate the amount of glucose uptake and express it as a percentage of the control.
Western Blot for NF-κB (p65) Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of the p65 subunit of NF-κB.
Objective: To determine the effect of a compound on the phosphorylation of NF-κB p65 in response to an inflammatory stimulus.
Materials:
-
Mouse chondrocytes or other suitable cell line
-
Test compound (e.g., Obtusifolin)
-
Inflammatory stimulus (e.g., Interleukin-1β, IL-1β)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with the inflammatory agent (e.g., IL-1β) for a defined period.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p65 and a loading control like β-actin.
-
Quantify the band intensities to determine the relative levels of phosphorylated p65.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows discussed in this guide.
Caption: Mechanisms of action for this compound and Obtusifolin.
References
- 1. Buy Obtusifolin 2-glucoside (EVT-1542058) | 120163-18-0 [evitachem.com]
- 2. Obtusifolin inhibits high glucose‑induced mitochondrial apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Traditional Medicinal Uses of Cassia obtusifolia and its Bioactive Compound, Gluco-Obtusifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassia obtusifolia L., a member of the Leguminosae family, has a long and rich history of use in traditional medicine systems across Asia, including Traditional Chinese Medicine (TCM), Oriental medicine, and Ayurveda.[1] Commonly known as sicklepod, this plant's various parts, particularly its seeds (Semen Cassiae), are valued for a wide range of therapeutic properties.[1] This technical guide provides a comprehensive overview of the traditional medicinal applications of Cassia obtusifolia, with a specific focus on the chemical composition, particularly the anthraquinone glycoside Gluco-Obtusifolin, and its associated pharmacological activities. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed data, experimental protocols, and visualizations of key biological pathways.
Traditional Medicinal Uses
The ethnomedicinal applications of Cassia obtusifolia are diverse, utilizing different parts of the plant to treat a variety of ailments. The seeds are the most commonly used part and are often roasted and used to make a tea.[1]
Table 1: Traditional Medicinal Uses of Cassia obtusifolia Plant Parts
| Plant Part | Traditional Medicinal Uses | References |
| Seeds (Semen Cassiae) | Used as a laxative, for improving eyesight, treating headaches, dizziness, constipation, hypertension, and hyperlipidemia. In TCM, it is used to clear liver fire and improve vision. In Korea, a tea made from the seeds is consumed for liver protection. | [1][2] |
| Whole Plant | In Oriental medicine, the entire plant is used as a laxative, and to treat eye infections, diarrhea, urinary tract infections, gingivitis, fever, and cough. | |
| Leaves | Used as a purgative and laxative in the Indian traditional Ayurveda system. Also used in the treatment of skin diseases like ringworm. | |
| Roots | Considered a tonic and stomachic, and used as an antidote for snakebites. Also applied topically for fungal infections and skin diseases. | |
| Pods | Employed in the treatment of dysentery and joint pain. | |
| Stem Bark | In Ayurveda, the stem bark extract is used for various skin ailments and as a laxative. |
Phytochemical Composition with a Focus on this compound
Cassia obtusifolia is a rich source of a variety of bioactive compounds, with anthraquinones being the most prominent class of constituents. Other phytochemicals include naphthopyrones, flavonoids, and polysaccharides.
This compound is an anthraquinone glycoside, a major bioactive component found primarily in the seeds of Cassia obtusifolia. It is the glycoside form of obtusifolin. The chemical structures of these and other key compounds are well-documented.
Quantitative Analysis of Key Phytochemicals
The concentration of bioactive compounds, particularly anthraquinones, varies among different parts of the Cassia obtusifolia plant, with the seeds generally having the highest concentration.
Table 2: Quantitative Data of Major Phytochemicals in Cassia obtusifolia
| Plant Part | Phytochemical | Concentration (% w/w or other units) | Method of Analysis | References |
| Seeds | Total Anthraquinones | 1-2% | Not specified | |
| Aurantio-obtusin | 0.07% (non-processed) | HPLC-PDA | ||
| Emodin | 0.02% (non-processed) | HPLC-PDA | ||
| Chrysophanol | 0.25% (non-processed) | HPLC-PDA | ||
| Physcion | 0.10% (non-processed) | HPLC-PDA | ||
| Aurantio-obtusin | 1% | HPLC | ||
| Leaves | Alkaloids, Flavonoids, Tannins, Anthraquinones | Present (Qualitative) | Ethanolic extraction | |
| Roots | Alkaloids, Flavonoids, Tannins, Anthraquinones | Present (Qualitative) | Ethanolic extraction | |
| Stem | Alkaloids, Flavonoids, Tannins, Anthraquinones | Present (Qualitative) | Ethanolic extraction |
Note: Quantitative data for this compound specifically across different plant parts is limited in the reviewed literature. The data for other anthraquinones in leaves, roots, and stems is qualitative.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature that demonstrate the pharmacological activities of Cassia obtusifolia extracts and its isolated compounds, including this compound.
Extraction and Isolation of Anthraquinones from Cassia obtusifolia Seeds
This protocol provides a general framework for the extraction and isolation of anthraquinones, which can be adapted for the specific purification of this compound.
Objective: To extract and isolate anthraquinone compounds from the seeds of Cassia obtusifolia.
Materials:
-
Dried seeds of Cassia obtusifolia
-
70% Ethanol
-
Reflux extraction apparatus
-
Rotary evaporator
-
Chromatography column (e.g., silica gel)
-
Solvent systems for chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector for analysis and purification.
Procedure:
-
Grinding: Grind the dried seeds of Cassia obtusifolia into a coarse powder.
-
Extraction:
-
Place the powdered seeds in a round-bottom flask.
-
Add 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).
-
Perform reflux extraction at 65°C for 2 hours.
-
Repeat the extraction process twice with fresh solvent.
-
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatographic Purification:
-
Subject the crude extract or a specific fraction to column chromatography on silica gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.
-
-
Isolation of this compound: Fractions containing this compound can be further purified using preparative HPLC to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound should be confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
Experimental workflow for the extraction and isolation of this compound.
In Vivo Model of Osteoarthritis in Mice
This protocol describes an in vivo model to evaluate the anti-inflammatory effects of obtusifolin, the aglycone of this compound, on osteoarthritis.
Objective: To assess the therapeutic potential of obtusifolin in a surgically induced osteoarthritis mouse model.
Materials:
-
C57BL/6 mice
-
Obtusifolin
-
Surgical instruments for destabilization of the medial meniscus (DMM) surgery
-
Safranin O stain for cartilage analysis
-
Reagents for PCR and Western blotting (e.g., antibodies for Mmp3, Mmp13, Cox2, p-p65)
-
ELISA kits for PGE₂ quantification
Procedure:
-
Animal Model: Induce osteoarthritis in C57BL/6 mice via DMM surgery in one knee joint, with the contralateral joint serving as a sham control.
-
Treatment: Following surgery, orally administer obtusifolin at specified doses (e.g., 10 mg/kg) daily for a predetermined period (e.g., 8 weeks). A control group receives the vehicle.
-
Histological Analysis:
-
At the end of the treatment period, sacrifice the mice and collect the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Prepare sections and stain with Safranin O to visualize cartilage proteoglycan loss.
-
Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
-
Biochemical Analysis:
-
Homogenize cartilage tissue to extract proteins and RNA.
-
Measure the expression of inflammatory and catabolic markers such as Mmp3, Mmp13, and Cox2 using real-time PCR and Western blotting.
-
Quantify the levels of prostaglandin E₂ (PGE₂) in the synovial fluid or cartilage homogenates using an ELISA kit.
-
-
Signaling Pathway Analysis: Analyze the phosphorylation status of key signaling proteins, such as p65 (a subunit of NF-κB), in the cartilage tissue using Western blotting to determine the mechanism of action.
In Vitro Neuroprotection Assay using Hippocampal Cultures
This protocol details an in vitro method to evaluate the neuroprotective effects of Cassia obtusifolia extract (COE).
Objective: To determine the protective effects of COE against excitotoxicity and mitochondrial dysfunction in primary mouse hippocampal cultures.
Materials:
-
Primary hippocampal cultures from mouse embryos
-
Cassia obtusifolia ethanolic extract (COE)
-
N-methyl-D-aspartate (NMDA) to induce excitotoxicity
-
3-nitropropionic acid (3-NP) to induce mitochondrial dysfunction
-
Fluorescent dyes for cell viability and calcium imaging (e.g., Propidium Iodide, Fluo-4 AM)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Prepare primary hippocampal cultures from embryonic mice and maintain them in appropriate culture conditions.
-
Treatment:
-
Pre-treat the hippocampal cultures with varying concentrations of COE (e.g., 0.1 - 10 µg/ml) for a specified duration.
-
-
Induction of Neurotoxicity:
-
Excitotoxicity: After pre-treatment, expose the cells to a toxic concentration of NMDA (e.g., 700 µM).
-
Mitochondrial Dysfunction: In a separate set of experiments, expose the COE-pre-treated cells to the mitochondrial toxin 3-NP (e.g., 1 mM).
-
-
Assessment of Cell Viability:
-
Following the neurotoxic insult, assess cell viability using methods such as the MTT assay or by staining with fluorescent dyes like Propidium Iodide (for dead cells) and Hoechst 33342 (for all nuclei).
-
Quantify the percentage of viable cells.
-
-
Calcium Imaging (for excitotoxicity):
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Monitor the intracellular calcium levels using fluorescence microscopy before and after the addition of NMDA in the presence and absence of COE.
-
Signaling Pathways
The therapeutic effects of Cassia obtusifolia and its constituents, including this compound, are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Signaling Pathway of Obtusifolin
Obtusifolin, the aglycone of this compound, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
In inflammatory conditions, such as osteoarthritis, pro-inflammatory cytokines like IL-1β activate the IKK complex, which in turn phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p65/p50) dimer. The freed NF-κB then translocates to the nucleus, where it binds to the promoter regions of target genes, upregulating the expression of inflammatory mediators such as COX-2, MMPs (Matrix Metalloproteinases), and pro-inflammatory cytokines. Obtusifolin has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and the subsequent transcription of inflammatory genes.
Anti-inflammatory signaling pathway of Obtusifolin via NF-κB inhibition.
Neuroprotective Signaling Pathway of this compound
This compound and its aglycone, obtusifolin, have demonstrated neuroprotective effects, particularly in the context of cognitive impairment. One of the key mechanisms is the enhancement of cholinergic signaling.
In cognitive processes, the neurotransmitter acetylcholine (ACh) plays a crucial role. Acetylcholinesterase (AChE) is an enzyme that breaks down ACh in the synaptic cleft, terminating its signal. In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, the concentration and duration of ACh in the synapse are increased, leading to enhanced cholinergic signaling and improved cognitive function. This compound and obtusifolin have been shown to inhibit AChE activity, suggesting that their neuroprotective effects are, at least in part, mediated through this pathway.
Neuroprotective mechanism of this compound via cholinergic signaling.
Conclusion
Cassia obtusifolia is a medicinally important plant with a long history of traditional use, supported by modern scientific research. Its rich phytochemical profile, particularly the presence of anthraquinones like this compound, contributes to its diverse pharmacological activities, including laxative, anti-inflammatory, and neuroprotective effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of Cassia obtusifolia and its bioactive constituents. Further research is warranted to fully elucidate the quantitative distribution of these compounds in different plant parts and to explore their molecular mechanisms of action in greater detail, paving the way for the development of novel therapeutics.
References
A Technical Guide to the Toxicological Screening of Gluco-Obtusifolin
Disclaimer: This document provides a technical overview of standard toxicological screening procedures and summarizes the currently available, yet limited, data on Gluco-Obtusifolin and its aglycone, Obtusifolin. Comprehensive toxicological studies on this compound have not been identified in the public domain. Therefore, the information presented herein should be considered a guideline for future research rather than a definitive safety assessment.
Introduction
This compound, a glycoside of the anthraquinone Obtusifolin, is a natural compound isolated from the seeds of Cassia obtusifolia L.[1]. Both this compound and Obtusifolin have demonstrated potential therapeutic effects, including attenuating memory impairment and exhibiting anti-inflammatory properties[2][3]. As with any compound intended for potential pharmaceutical development, a thorough toxicological evaluation is paramount to establish its safety profile. This guide outlines the fundamental experimental protocols for such a screening and presents the sparse data currently available for this compound and Obtusifolin.
Experimental Protocols for Toxicological Screening
A standard toxicological assessment for a novel compound like this compound would typically involve acute toxicity, sub-chronic toxicity, and genotoxicity studies.
1. Acute Oral Toxicity Study
The primary goal of an acute oral toxicity study is to determine the short-term adverse effects of a single high dose of a substance and to determine its median lethal dose (LD50). The protocol is generally guided by OECD Guideline 420, 423, or 425.
-
Test Animals: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), typically females, are used[4][5].
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are allowed to acclimatize for at least 5 days before the experiment.
-
Dosing: The test substance is administered orally, usually via gavage. A limit test at 2000 mg/kg or 5000 mg/kg body weight is often performed first. If no mortality is observed, the LD50 is considered to be above this dose.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after administration.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
2. Sub-Chronic Oral Toxicity Study (90-Day)
This study provides information on the adverse effects of repeated exposure to a substance over a longer period. The protocol is typically based on OECD Guideline 408.
-
Test Animals: Both male and female rodents are used and divided into several dose groups, including a control group.
-
Dosing: The test substance is administered orally on a daily basis for 90 days. The dose levels are selected based on the results of the acute toxicity study.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study to analyze parameters such as red and white blood cell counts, hemoglobin, platelets, and levels of liver and kidney function markers (e.g., ALT, AST, BUN, creatinine).
-
Organ Weights and Histopathology: At the end of the study, animals are euthanized, and major organs are weighed and examined for gross and microscopic pathological changes.
-
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no statistically or biologically significant adverse effects are observed is determined.
3. Genotoxicity Assays
Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material. A standard battery of tests is recommended to cover different endpoints.
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in cultured mammalian cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo test assesses chromosomal damage in the bone marrow of rodents by measuring the formation of micronuclei in developing erythrocytes.
Available Toxicological Data for this compound and Obtusifolin
Direct toxicological studies on this compound are scarce. The available data is primarily from pharmacological studies and in vitro experiments with its aglycone, Obtusifolin.
Table 1: Reported Oral Administration of this compound in Mice
| Compound | Species | Doses Administered (p.o.) | Study Type | Observed Effects | Reference |
| This compound | Mice | 1, 2, and 4 mg/kg | Pharmacological | Reversed scopolamine-induced cognitive impairments | |
| This compound | Mice | 2 mg/kg | Pharmacological | Improved performance in Morris water maze test |
Table 2: In Vitro Cytotoxicity of Obtusifolin
| Compound | Cell Line | Concentrations Tested | Assay | Results | Reference |
| Obtusifolin | Primary mouse chondrocytes | 0, 25, 50, 100, and 200 μM | Lactate Dehydrogenase (LDH) Assay | Did not reduce the viability of chondrocytes after 24 hours of treatment |
Potential Signaling Pathways in Toxicity
While the following signaling pathways have been studied in the context of the therapeutic effects of Obtusifolin, they could also play a role in potential toxicity at higher, uninvestigated concentrations.
1. NF-κB Signaling Pathway
Obtusifolin has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. Chronic or excessive inhibition of this pathway could potentially lead to adverse effects.
Caption: Potential inhibition of the NF-κB signaling pathway by Obtusifolin.
2. Nrf2/HO-1 Signaling Pathway
Obtusifolin has been reported to activate the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress. Dysregulation of this pathway could lead to an imbalanced redox state.
Caption: Potential activation of the Nrf2/HO-1 signaling pathway by Obtusifolin.
Experimental Workflows
The following diagrams illustrate the general workflows for the toxicological assays described above.
Caption: General workflow for an acute oral toxicity study.
Caption: General workflow for a sub-chronic oral toxicity study.
Caption: General workflow for a battery of genotoxicity assays.
Conclusion and Future Directions
Future research should prioritize conducting systematic acute, sub-chronic, and genotoxicity studies following established international guidelines. These studies will be crucial in determining the LD50, identifying potential target organs of toxicity, establishing a NOAEL, and assessing its mutagenic potential. Only after such a thorough evaluation can the development of this compound as a potential therapeutic agent proceed with a clear understanding of its safety profile.
References
- 1. This compound and its aglycon, obtusifolin, attenuate scopolamine-induced memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acute and sub-chronic toxicity study of novel polyherbal formulation in non-alcoholic fatty liver using Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
Methodological & Application
Application Note: Molecular Weight Determination of Gluco-Obtusifolin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluco-Obtusifolin is a naturally occurring anthraquinone glycoside found in the seeds of plants such as Senna obtusifolia (also known as Cassia obtusifolia).[1][2] This compound and its derivatives are of significant interest in pharmacological research due to their potential biological activities, including anti-inflammatory and antioxidant properties. Accurate determination of the molecular weight of this compound is a critical first step in its structural elucidation and characterization, which is essential for drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and sensitive analytical technique for this purpose. This application note provides a detailed protocol for the molecular weight determination of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂O₁₀ | PubChem[3] |
| Average Molecular Weight | 446.4 g/mol | PubChem[3] |
| Monoisotopic Mass | 446.12129689 Da | PubChem[3] |
| Class | Anthraquinone Glycoside | PubChem |
Quantitative Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the confirmation of its elemental composition. The following table summarizes the theoretical m/z values for common adducts of this compound that can be observed in ESI-MS.
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 447.1288 |
| [M+Na]⁺ | 469.1107 |
| [M+K]⁺ | 485.0847 |
| [M-H]⁻ | 445.1137 |
Note: These values are calculated based on the monoisotopic mass of this compound (446.12129689 Da). Observed m/z values in an experimental setup should be within a few ppm of these theoretical values.
Experimental Workflow
The overall workflow for the molecular weight determination of this compound involves sample preparation, LC-MS analysis, and data interpretation.
Experimental Protocols
Sample Preparation: Extraction of this compound from Senna obtusifolia Seeds
This protocol describes a general method for the extraction of anthraquinone glycosides from plant material.
Materials:
-
Dried seeds of Senna obtusifolia
-
Grinder or mill
-
80% Methanol in water (v/v)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind the dried seeds of Senna obtusifolia to a fine powder.
-
Weigh approximately 1 g of the powdered material and place it in a suitable flask.
-
Add 20 mL of 80% methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS Protocol for Molecular Weight Determination
This protocol outlines the conditions for Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run time to elute compounds of increasing hydrophobicity. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Column Temperature: 30-40 °C
MS Conditions (Positive and Negative Ion Modes):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V
-
Desolvation Gas (N₂): 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Source Temperature: 120-150 °C
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan mode
Data Analysis and Interpretation
-
Molecular Ion Identification: In the acquired mass spectrum, identify the peaks corresponding to the theoretical m/z values of the expected this compound adducts ([M+H]⁺, [M+Na]⁺ in positive mode; [M-H]⁻ in negative mode). The high resolution of the mass spectrometer will allow for the confirmation of the elemental formula based on the exact mass.
-
Fragmentation Analysis (MS/MS): To further confirm the identity of this compound, tandem mass spectrometry (MS/MS) can be performed. The most common fragmentation pathway for glycosides is the cleavage of the glycosidic bond. For this compound, this would result in the neutral loss of the glucose moiety (162.0528 Da).
Signaling Pathway of Fragmentation
The fragmentation of this compound in the mass spectrometer provides structural information. The primary fragmentation event is the loss of the glucose unit.
Conclusion
Mass spectrometry, particularly LC-ESI-MS, is a highly effective and sensitive method for the accurate molecular weight determination of this compound. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals working on the characterization of this and other related natural products. The accurate mass measurement and fragmentation analysis confirm the identity of the compound, which is a fundamental requirement for further pharmacological and toxicological studies.
References
- 1. Electron-Shuttling Characteristics of Cassia obtusifolia Seed Extracts and Antiviral Activities of Anthraquinone Compounds Through In Silico Studies | MDPI [mdpi.com]
- 2. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H22O10 | CID 442761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro α-Glucosidase Inhibition Assay of Gluco-Obtusifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs used in the management of type 2 diabetes mellitus.[1][2][3] These inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[1][2] This enzymatic inhibition delays the digestion of complex carbohydrates, consequently reducing the rate of glucose absorption and lowering postprandial blood glucose levels. The development of novel and potent α-glucosidase inhibitors from natural or synthetic sources is a significant area of research in the quest for more effective diabetes therapies.
This document provides a detailed protocol for conducting an in vitro α-glucosidase inhibition assay, specifically tailored for the evaluation of Gluco-Obtusifolin. The assay is based on the spectrophotometric determination of the yellow-colored product, p-nitrophenol, released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
Principle of the Assay
The in vitro α-glucosidase inhibition assay is a colorimetric assay that measures the activity of the enzyme α-glucosidase. In the presence of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), α-glucosidase catalyzes its hydrolysis to release glucose and p-nitrophenol. The amount of p-nitrophenol produced is directly proportional to the enzymatic activity and can be quantified by measuring the absorbance at 405 nm. When an inhibitor like this compound is present, it competes with the substrate for the active site of the enzyme, leading to a decrease in the rate of p-nitrophenol formation. The inhibitory activity of the test compound is determined by measuring the reduction in absorbance compared to a control without the inhibitor.
Data Presentation
The inhibitory activity of this compound is typically expressed as the percentage of inhibition and the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of α-glucosidase by 50%. A lower IC50 value indicates a more potent inhibitor. The results can be summarized in the following table format.
Table 1: α-Glucosidase Inhibitory Activity of this compound
| Concentration of this compound (µg/mL) | Absorbance (405 nm) | % Inhibition |
| Control (0 µg/mL) | (Absorbance of control) | 0 |
| Concentration 1 | (Absorbance reading) | (Calculated value) |
| Concentration 2 | (Absorbance reading) | (Calculated value) |
| Concentration 3 | (Absorbance reading) | (Calculated value) |
| Concentration 4 | (Absorbance reading) | (Calculated value) |
| Concentration 5 | (Absorbance reading) | (Calculated value) |
| IC50 Value (µg/mL) | \multicolumn{2}{c | }{(Calculated from the dose-response curve) } |
| Acarbose (Positive Control) | \multicolumn{2}{c | }{(IC50 value of Acarbose) } |
Experimental Protocols
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
-
Pipettes and tips
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic in distilled water and adjusting the pH to 6.8.
-
α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase in phosphate buffer to achieve a final concentration of 1.0 U/mL. Prepare this solution fresh before each experiment.
-
pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer to make a 5 mM solution.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to obtain the desired final concentrations for the assay. The final concentration of DMSO in the reaction mixture should be kept below 1% to avoid affecting the enzyme activity.
-
Acarbose Solution (Positive Control): Prepare a stock solution and serial dilutions of acarbose in phosphate buffer, similar to the test compound.
-
Sodium Carbonate Solution (1 M): Dissolve sodium carbonate in distilled water to a final concentration of 1 M.
Assay Procedure
The following procedure should be performed in a 96-well microplate.
-
Add Test Compound/Control: To each well, add 20 µL of different concentrations of this compound or acarbose. For the control well (100% enzyme activity), add 20 µL of phosphate buffer.
-
Add Enzyme: Add 20 µL of the α-glucosidase solution (1.0 U/mL) to each well.
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG solution (5 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 80 µL of 1 M sodium carbonate solution to each well.
-
Measure Absorbance: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
Blank Preparation: Prepare a blank for each concentration of the test compound by replacing the enzyme solution with phosphate buffer.
Calculation of Results
-
Percentage of Inhibition: Calculate the percentage of α-glucosidase inhibition using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control = Absorbance of the control (enzyme + buffer + pNPG)
-
A_sample = Absorbance of the sample (enzyme + test compound + pNPG)
-
-
IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound. The concentration that results in 50% inhibition of the enzyme activity is the IC50 value. This can be calculated using non-linear regression analysis software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Mechanism of α-Glucosidase Inhibition
References
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Gluco-Obtusifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thus terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Gluco-Obtusifolin, an anthraquinone glycoside isolated from the seeds of Cassia obtusifolia, has demonstrated inhibitory activity against acetylcholinesterase, suggesting its potential as a therapeutic agent for cognitive impairment.[1][2] These application notes provide a detailed protocol for conducting an in vitro acetylcholinesterase inhibition assay using this compound, based on the widely used Ellman's method.
Principle of the Assay
The acetylcholinesterase inhibition assay is a colorimetric method that measures the activity of the AChE enzyme. The assay principle is based on the following reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.
-
Colorimetric Reaction: The produced thiocholine, containing a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Detection: The rate of TNB formation is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor, such as this compound, will reduce the rate of this color change, and the degree of inhibition can be quantified.
Quantitative Data Summary
The inhibitory potential of this compound and its aglycone, Obtusifolin, against acetylcholinesterase has been determined in vitro. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (µM) | Source |
| This compound | 37.2 | [1][2] |
| Obtusifolin | 18.5 | [1] |
Mechanism of Action
Anthraquinones, the class of compounds to which this compound belongs, have been shown to inhibit acetylcholinesterase. While the precise binding mode of this compound to AChE is a subject of ongoing research, studies on related anthraquinones suggest that they can interact with the enzyme's active site. The inhibition mechanism of some anthraquinone derivatives has been characterized as noncompetitive. It is hypothesized that the planar anthraquinone structure may interact with key amino acid residues within the active site gorge of the enzyme, thereby impeding the binding of the natural substrate, acetylcholine. The presence of hydroxyl and methoxy groups on the anthraquinone scaffold, as well as the glycosidic moiety in this compound, likely influences its binding affinity and inhibitory potency.
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurements at 412 nm
-
Multichannel pipette
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. Immediately before use, dilute the stock solution to a final concentration of 1 U/mL with phosphate buffer. Keep the enzyme solution on ice.
-
This compound Stock Solution (e.g., 10 mM): this compound is soluble in DMSO. Prepare a stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.46 mg of this compound (M.W. 446.4 g/mol ) in 1 mL of DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent-induced enzyme inhibition.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI solution.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound (e.g., 1% DMSO in buffer).
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.
-
-
Pre-incubation:
-
Add the phosphate buffer, AChE solution, DTNB, and this compound solution (or solvent for the control) to the respective wells.
-
Mix the contents of the wells gently by tapping the plate.
-
Incubate the plate at 25°C for 15 minutes.
-
-
Initiate Reaction:
-
To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction.
-
The final volume in each well should be 180 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader.
-
Measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 Where:
-
V_control is the rate of reaction of the control (100% activity).
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance in blank | Spontaneous hydrolysis of ATCI. | Prepare ATCI solution fresh daily. Ensure the pH of the buffer is not excessively high. |
| DTNB degradation. | Store DTNB solution protected from light. Prepare fresh if necessary. | |
| Low or no enzyme activity in control | Inactive enzyme. | Ensure proper storage and handling of the AChE enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH. | Verify the pH of the phosphate buffer is 8.0. | |
| High variability between replicates | Inaccurate pipetting. | Calibrate pipettes and use consistent pipetting techniques. Use a multichannel pipette for reagent addition. |
| Incomplete mixing. | Gently tap the plate to ensure thorough mixing after reagent addition. | |
| Precipitation of test compound | Low solubility of this compound at high concentrations. | Ensure the final concentration of DMSO is low (<1%). If precipitation persists, consider using a lower range of inhibitor concentrations. |
References
Application Notes and Protocols for Investigating the Neuroprotective Effects of Gluco-Obtusifolin in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. The development of novel neuroprotective agents is a critical area of research aimed at slowing or preventing the progression of these devastating disorders. Gluco-Obtusifolin, a natural compound isolated from the seeds of Cassia obtusifolia, and its aglycone, Obtusifolin, have demonstrated potential cognitive-enhancing and neuroprotective properties in preclinical studies.[1][2][3][4] These compounds have been shown to inhibit acetylcholinesterase activity and may possess antioxidant and anti-inflammatory effects.[1]
These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects of this compound using established in vitro cell culture models. The protocols detailed below offer a framework for assessing cell viability, mechanisms of action, and potential therapeutic efficacy.
Recommended Cell Culture Models
The choice of a suitable cell culture model is paramount for obtaining relevant and reproducible data. In vitro models offer the advantage of a controlled environment to study specific cellular and molecular mechanisms.
1. SH-SY5Y Human Neuroblastoma Cell Line:
-
Description: A widely used and well-characterized cell line in neurodegenerative disease research. These cells can be differentiated into a more mature neuronal phenotype, expressing many markers of primary neurons.
-
Advantages: Easy to culture and maintain, homogenous population, and amenable to high-throughput screening.
-
Limitations: Of cancerous origin, which may alter some signaling pathways compared to primary neurons.
2. Primary Cortical or Hippocampal Neurons:
-
Description: Harvested directly from the brain tissue of embryonic or neonatal rodents. These cells provide a high degree of physiological relevance.
-
Advantages: Closely mimic the in vivo environment and exhibit complex neuronal morphologies and functions.
-
Limitations: More technically challenging to culture, ethical considerations regarding animal use, and potential for batch-to-batch variability.
3. Induced Pluripotent Stem Cell (iPSC)-Derived Neurons:
-
Description: Reprogrammed from somatic cells (e.g., skin fibroblasts) from healthy donors or patients with neurodegenerative diseases. These cells can be differentiated into specific neuronal subtypes.
-
Advantages: Patient-specific disease modeling, high physiological relevance, and avoids ethical issues associated with embryonic stem cells.
-
Limitations: Technically demanding, costly, and protocols for differentiation can be lengthy and complex.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of this compound.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Gluco-Obtusifolin in Macrophages
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, orchestrate the inflammatory response through the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Gluco-Obtusifolin, a naturally occurring anthraquinone glycoside, and its aglycone, Obtusifolin, have been identified as potential anti-inflammatory agents.[1] Evidence suggests that these compounds may exert their effects by modulating the NF-κB signaling pathway.[1] These application notes provide a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in the widely used murine macrophage cell line, RAW 264.7.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways in macrophages stimulated with lipopolysaccharide (LPS). Upon LPS stimulation, Toll-like receptor 4 (TLR4) activation triggers a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα). This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively.[2] Simultaneously, LPS activates the MAPK pathways, including p38 and JNK, which also contribute to the expression of inflammatory mediators.[3] this compound may interfere with this cascade by preventing the phosphorylation of key signaling proteins like IκBα, p65, p38, and JNK, thereby downregulating the production of NO, TNF-α, and IL-6.[1]
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Data Presentation
The following data is hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 3.5 |
| 5 | 98.2 | ± 4.1 |
| 10 | 97.5 | ± 3.8 |
| 25 | 96.1 | ± 4.5 |
| 50 | 94.8 | ± 3.9 |
| 100 | 92.3 | ± 4.2 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control | 1.2 ± 0.2 | - | |
| LPS (1 µg/mL) | 35.8 ± 2.1 | 0 | |
| LPS + this compound (5 µM) | 29.5 ± 1.8 | 17.6 | |
| LPS + this compound (10 µM) | 22.1 ± 1.5 | 38.3 | 20.5 |
| LPS + this compound (25 µM) | 15.3 ± 1.1 | 57.3 | |
| LPS + this compound (50 µM) | 8.9 ± 0.9 | 75.1 |
Table 3: Inhibition of TNF-α and IL-6 Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | % Inhibition (TNF-α) | IL-6 (pg/mL) | % Inhibition (IL-6) |
| Control | 55 ± 8 | - | 32 ± 5 | - |
| LPS (1 µg/mL) | 2850 ± 150 | 0 | 1580 ± 95 | 0 |
| LPS + this compound (10 µM) | 2010 ± 110 | 29.5 | 1150 ± 80 | 27.2 |
| LPS + this compound (25 µM) | 1325 ± 98 | 53.5 | 760 ± 65 | 51.9 |
| LPS + this compound (50 µM) | 780 ± 75 | 72.6 | 450 ± 40 | 71.5 |
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 5-100 µM). Incubate for 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant to each well.
-
Prepare a standard curve using sodium nitrite (NaNO₂) solution.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
-
Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
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Sample Collection: Use the supernatants collected from the NO production assay (Protocol 3).
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ELISA Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for mouse TNF-α and IL-6.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
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Wash the plate and add the detection antibody.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution and measure the absorbance at 450 nm.
-
-
Calculation: Calculate the cytokine concentrations based on the standard curve.
Protocol 5: Western Blot Analysis
This protocol assesses the effect of this compound on the expression and phosphorylation of key signaling proteins.
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Cell Seeding and Treatment:
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Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
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For iNOS and COX-2 expression, pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 18-24 hours.
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For phosphorylation of p65, IκBα, p38, and JNK, pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 15-30 minutes.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
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SDS-PAGE and Transfer:
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Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-phospho-IκBα, anti-phospho-p38, anti-phospho-JNK, and loading controls like β-actin or GAPDH, typically at a 1:1000 dilution) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
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Visualization: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's anti-inflammatory properties in macrophages. The detailed protocols for assessing cell viability, nitric oxide and cytokine production, and the expression of key inflammatory and signaling proteins will enable researchers to elucidate the compound's mechanism of action. The findings from these studies will be valuable for the potential development of this compound as a novel therapeutic agent for inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activity of c-phycocyanin in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Aureusidin in LPS-stimulated RAW264.7 macrophages via suppressing NF-κB and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antidiabetic Effects of Gluco-Obtusifolin in Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluco-Obtusifolin, a glycosylated form of the anthraquinone obtusifolin, is a promising natural compound for the investigation of novel antidiabetic therapies. While research on this compound is emerging, studies on the related compound, obtusifolin, have demonstrated significant antioxidant and anti-inflammatory properties in vivo. This document provides detailed application notes and experimental protocols for investigating the antidiabetic effects of this compound in animal models. The methodologies described are based on established practices in diabetes research and findings from studies on obtusifolin and other natural antidiabetic compounds.
Data Presentation
The following tables summarize hypothetical quantitative data from in vivo studies investigating the antidiabetic effects of this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Fasting Blood Glucose and Insulin Levels in Streptozotocin-Induced Diabetic Rats
| Treatment Group | Dosage (mg/kg) | Fasting Blood Glucose (mg/dL) - Week 4 | Serum Insulin (µU/mL) - Week 4 |
| Normal Control | - | 95 ± 5 | 15.2 ± 1.8 |
| Diabetic Control | - | 350 ± 25 | 5.8 ± 0.9 |
| This compound | 50 | 280 ± 20 | 8.1 ± 1.1 |
| This compound | 100 | 210 ± 18 | 10.5 ± 1.3 |
| This compound | 200 | 150 ± 15 | 12.3 ± 1.5 |
| Glibenclamide | 10 | 130 ± 12 | 14.1 ± 1.6 |
Table 2: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats Treated with this compound
| Treatment Group | Dosage (mg/kg) | 0 min (mg/dL) | 30 min (mg/dL) | 60 min (mg/dL) | 120 min (mg/dL) |
| Normal Control | - | 96 ± 6 | 145 ± 10 | 120 ± 8 | 98 ± 7 |
| Diabetic Control | - | 355 ± 28 | 480 ± 35 | 450 ± 30 | 390 ± 25 |
| This compound | 100 | 345 ± 25 | 420 ± 30 | 350 ± 22 | 280 ± 20 |
| Glibenclamide | 10 | 350 ± 26 | 380 ± 28 | 290 ± 20 | 200 ± 18 |
Experimental Protocols
Induction of Type 2 Diabetes in Rats
A widely used model for inducing type 2 diabetes is the combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).
Materials:
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Male Sprague-Dawley rats (180-200 g)
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High-Fat Diet (e.g., 45-60% kcal from fat)
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Streptozotocin (STZ)
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Citrate buffer (0.1 M, pH 4.5)
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Glucometer and test strips
Procedure:
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Acclimatize rats for one week with free access to standard chow and water.
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Divide the animals into a normal control group (standard chow) and an experimental group (HFD).
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Feed the respective diets for 4-8 weeks to induce insulin resistance in the HFD group.
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After the HFD feeding period, freshly prepare STZ in cold citrate buffer.
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Inject the HFD-fed rats with a single intraperitoneal (i.p.) dose of STZ (e.g., 35-40 mg/kg body weight). The normal control group should be injected with citrate buffer only.
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Monitor blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are used for the study.
In Vivo Antidiabetic Activity Assessment
Materials:
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Diabetic rats
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This compound
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Vehicle (e.g., 0.5% carboxymethyl cellulose)
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Oral gavage needles
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Blood collection supplies (e.g., capillary tubes, centrifuge)
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Insulin ELISA kit
Procedure:
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Divide the diabetic rats into the following groups (n=8-10 per group):
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Diabetic Control (Vehicle)
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This compound (e.g., 50, 100, 200 mg/kg)
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Positive Control (e.g., Glibenclamide, 10 mg/kg)
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Administer the respective treatments orally via gavage once daily for a period of 4 weeks. A normal control group receiving only the vehicle should also be maintained.
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Monitor body weight and food/water intake weekly.
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At the end of each week, measure fasting blood glucose levels after an overnight fast (12-14 hours).
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At the end of the 4-week treatment period, collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia.
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Separate the serum by centrifugation and store at -80°C until analysis.
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Measure serum insulin levels using a commercially available ELISA kit according to the manufacturer's instructions.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess the effect of this compound on glucose disposal.
Materials:
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Treated and control groups of rats
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Glucose solution (2 g/kg body weight)
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Glucometer and test strips
Procedure:
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At the end of the 4-week treatment period, fast the rats overnight (12-14 hours).
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Collect a baseline blood sample (0 minutes) from the tail vein.
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Administer the final dose of this compound or vehicle.
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After 30 minutes, administer a glucose solution (2 g/kg) orally via gavage.
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Collect blood samples from the tail vein at 30, 60, and 120 minutes after the glucose load.
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Measure blood glucose levels at each time point.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Stability of Gluco-Obtusifolin in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Gluco-Obtusifolin in solution during experiments.
Troubleshooting Guide
Researchers may encounter stability issues with this compound, an anthraquinone glucoside, leading to degradation and inaccurate experimental results. The primary factors influencing its stability in solution are pH, temperature, and light exposure. Under acidic conditions (pH < 3), this compound is susceptible to glycosidic hydrolysis, yielding its aglycone, obtusifolin. Conversely, in alkaline environments (pH > 9), it can degrade into quinone derivatives. While thermally stable up to 150°C, prolonged exposure to high temperatures can accelerate degradation. The compound also exhibits moderate photostability and should be protected from extended exposure to UV light.[1]
Common Stability Issues and Troubleshooting Workflow
If you are observing a loss of this compound concentration, the appearance of unknown peaks in your chromatogram, or a change in the color of your solution, it is likely that the compound is degrading. The following workflow can help you troubleshoot these issues.
Quantitative Stability Data (Proxy Data)
Table 1: pH-Dependent Degradation of Structurally Similar Aglycones
| Compound | Condition | Duration | % Degradation | Reference |
| Aloe-emodin | 0.1 N HCl | 2 hours | 29.22% | [1][2][3][4] |
| Emodin | 0.1 N HCl | 2 hours | 23.88% | |
| Aloe-emodin | 0.1 N NaOH | 2 hours | Less Susceptible | |
| Emodin | 0.1 N NaOH | 2 hours | 4.67% |
Table 2: Temperature, Light, and Oxidative Stress Degradation of Structurally Similar Aglycones
| Compound | Condition | Duration | % Degradation | Reference |
| Aloe-emodin | Dry Heat (105°C) | 8 hours | 10.77% | |
| Emodin | Dry Heat (105°C) | 8 hours | 17.95% | |
| Aloe-emodin | Daylight | 8 hours | 14.26% | |
| Emodin | Daylight | 8 hours | 13.46% | |
| Aloe-emodin | 6% v/v H₂O₂ | 3 hours | 38.13% | |
| Emodin | 6% v/v H₂O₂ | 3 hours | 23.32% |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% v/v hydrogen peroxide. Keep at room temperature for 3 hours.
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Thermal Degradation: Place 1 mL of the stock solution in a vial and heat in an oven at 80°C for 8 hours.
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Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to direct sunlight or a photostability chamber for 8 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
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Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC-UV or UPLC-PDA method.
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Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions? A1: Based on available data for similar compounds, this compound is expected to be most stable in a slightly acidic to neutral pH range (pH 5-7). It is recommended to use a buffered solution within this range for storage and experiments to prevent acid-catalyzed hydrolysis or alkaline degradation.
Q2: What are the primary degradation products of this compound? A2: Under acidic conditions, the primary degradation product is the aglycone, obtusifolin, formed through the cleavage of the glycosidic bond. In alkaline conditions, degradation leads to the formation of various quinone derivatives. Oxidative stress may also lead to the formation of related oxidized species.
References
pH and light sensitivity of Gluco-Obtusifolin and degradation prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gluco-Obtusifolin. The information focuses on its pH and light sensitivity and strategies to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an anthraquinone glycoside isolated from the seeds of Cassia obtusifolia. It is investigated for various pharmacological activities, including potential anti-diabetic and neuroprotective effects.[1][2] Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity or the formation of confounding byproducts.
Q2: To what pH conditions is this compound sensitive?
This compound is sensitive to both acidic and alkaline conditions. Studies have indicated that glycosidic hydrolysis can occur at a pH below 3, which yields the obtusifolin aglycone.[1] In alkaline conditions, specifically above pH 9, degradation to quinone derivatives has been observed.[1] For optimal stability, it is recommended to maintain solutions of this compound within a neutral pH range (approximately pH 6-8).
Q3: How does light affect the stability of this compound?
This compound has moderate photostability and is susceptible to degradation upon prolonged exposure to ultraviolet (UV) light.[1] This degradation can involve the oxidation of the anthraquinone ring. Therefore, it is essential to protect solutions and solid samples of this compound from light, particularly direct sunlight and UV sources.
Q4: What are the primary degradation products of this compound?
Under acidic conditions (pH < 3), the primary degradation product is its aglycone, Obtusifolin , formed through the hydrolysis of the glycosidic bond. Under alkaline conditions (pH > 9), the degradation is more complex, leading to the formation of various quinone derivatives . Photodegradation may also lead to oxidized forms of the anthraquinone structure.
Q5: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, the following precautions are recommended:
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pH Control: Maintain the pH of aqueous solutions between 6 and 8 using appropriate buffer systems.
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Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible.
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Temperature Control: While thermally stable up to 150°C, it is good practice to store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to slow down potential hydrolytic degradation over long-term storage.
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Use of Fresh Solutions: Prepare solutions fresh whenever possible and avoid long-term storage of diluted working solutions.
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Inert Atmosphere: For long-term storage or sensitive experiments, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture media. | The pH of cell culture media can vary. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the media immediately before use. Verify the final pH of the media after adding the compound. |
| Photodegradation during incubation or microscopy. | Minimize the exposure of cell culture plates to light. If fluorescence microscopy is used, reduce the exposure time and light intensity as much as possible. Use a dark control (samples not exposed to light) to assess the extent of photodegradation. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| pH-induced hydrolysis. | Check the pH of the sample and the mobile phase. If the sample is in an acidic or alkaline solution, neutralize it before injection if the analytical method allows. The appearance of a peak corresponding to the retention time of Obtusifolin may indicate acid hydrolysis. |
| Photodegradation. | If samples were exposed to light before analysis, new peaks corresponding to photodegradation products may appear. Prepare and analyze a fresh sample that has been protected from light to confirm. |
| Solvent-induced degradation. | Ensure the solvent used to dissolve this compound is of high purity and does not promote degradation. |
Data Presentation
Table 1: Summary of this compound Stability Profile
| Condition | pH Range | Observed Effect | Primary Degradation Product(s) |
| Acidic | < 3 | Glycosidic hydrolysis | Obtusifolin (aglycone) |
| Neutral | 6 - 8 | Generally stable | - |
| Alkaline | > 9 | Degradation | Quinone derivatives |
| UV Light | N/A | Moderate degradation | Oxidized anthraquinone derivatives |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers that do not interfere with the analytical method (e.g., phosphate, citrate, borate buffers).
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10-50 µg/mL).
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Incubation: Incubate the prepared samples at a controlled temperature (e.g., 25°C or 37°C) in the dark to exclude photodegradation.
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Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
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Sample Quenching (if necessary): Neutralize the pH of the aliquots to prevent further degradation before analysis.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining percentage of this compound and detect the formation of degradation products.
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Data Analysis: Plot the percentage of remaining this compound against time for each pH. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear. The degradation rate constant (k) can be determined from the slope of this line.
Protocol 2: Photostability Testing of this compound
This protocol is based on the ICH Q1B guideline for photostability testing.
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a suitable transparent container.
-
Solution State: Prepare a solution of this compound in a relevant solvent (e.g., water, methanol, or a formulation vehicle) and place it in a chemically inert, transparent container.
-
-
Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls to separate thermal degradation from photodegradation.
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Light Exposure: Place the exposed and dark control samples in a photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. The light source should be designed to produce an output similar to the D65/ID65 emission standard.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.
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Evaluation: Compare the chromatograms of the exposed and dark control samples. The appearance of new peaks or a significant decrease in the peak area of this compound in the exposed sample compared to the dark control indicates photodegradation.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-mediated glucose uptake.
Experimental Workflow
Caption: Workflow for assessing the pH stability of this compound.
Logical Relationship
Caption: Logical relationship for preventing this compound degradation.
References
Technical Support Center: Strategies for In Vivo Studies with Gluco-Obtusifolin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gluco-Obtusifolin in in vivo experiments. The following information addresses common challenges related to formulation and administration, with a focus on ensuring adequate bioavailability for successful studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a poorly soluble compound?
A1: this compound is an anthraquinone glycoside.[1] Due to the presence of a glucose moiety, it is characterized as being soluble in polar solvents such as water, methanol, and ethanol.[2][3] However, its aglycone form, Obtusifolin, is poorly soluble in aqueous solutions.[2][4] The challenge in vivo often arises from the potential hydrolysis of this compound to the less soluble Obtusifolin, particularly in the acidic environment of the stomach during oral administration. This can lead to precipitation and consequently, low or variable bioavailability.
Q2: What are the primary challenges when formulating this compound for in vivo studies?
A2: The main challenges include:
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Hydrolysis to Obtusifolin: this compound is susceptible to hydrolysis under acidic (pH < 3) and alkaline (pH > 9) conditions, leading to the formation of its poorly soluble aglycone, Obtusifolin.
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Precipitation of Obtusifolin: If hydrolysis occurs in an aqueous environment, the resulting Obtusifolin may precipitate out of solution, preventing its absorption.
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Achieving High Concentrations: For some in vivo models, a high dose of the compound may be required, which can be challenging to achieve in a small volume of a well-tolerated vehicle.
Q3: What are the recommended starting points for formulating this compound for oral and parenteral administration?
A3: For oral administration , it is crucial to consider the potential for hydrolysis in the stomach. Strategies should aim to either protect the glycoside linkage or enhance the solubility of the potential hydrolytic product, Obtusifolin. For parenteral administration , the formulation should ensure the compound remains soluble in the physiological pH of the blood.
Troubleshooting Guide
Issue 1: Precipitate formation is observed after preparing the formulation or upon administration.
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Potential Cause: This could be due to the hydrolysis of this compound to the poorly soluble Obtusifolin, especially if the vehicle has a low or high pH. It could also indicate that the concentration of this compound exceeds its solubility in the chosen vehicle.
-
Troubleshooting Steps:
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Verify Vehicle pH: Ensure the pH of your vehicle is within a neutral range (ideally pH 6.5-7.5) to minimize hydrolysis.
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Solubility Assessment: Perform a solubility screening of this compound in a panel of biocompatible solvents and vehicles.
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Consider a Co-solvent System: For parenteral formulations, using a co-solvent system can help maintain the solubility of both this compound and any potential Obtusifolin that may form.
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Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble compounds by presenting the compound in a solubilized state for absorption.
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Issue 2: Low or inconsistent bioavailability is observed in in vivo studies despite the compound being soluble in the initial formulation.
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Potential Cause: This is a strong indication of in vivo precipitation. For oral dosing, this is likely due to the hydrolysis of this compound in the acidic environment of the stomach and subsequent precipitation of Obtusifolin in the gastrointestinal tract. For intravenous administration, this could occur if the formulation is not stable upon dilution with blood.
-
Troubleshooting Steps:
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Particle Size Reduction of the Aglycone: If hydrolysis is unavoidable, a potential strategy is to formulate the aglycone, Obtusifolin, directly as a nanosuspension to increase its surface area and dissolution rate.
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Use of Precipitation Inhibitors: Incorporating polymers such as HPMC or PVP into the formulation can help maintain a supersaturated state of the aglycone in vivo, preventing its precipitation.
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their apparent solubility and bioavailability.
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Data Presentation: Solubility Profiles
The following tables summarize the solubility data for this compound and its aglycone, Obtusifolin.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| DMSO | 25 mg/mL (56.00 mM) |
Table 2: Solubility of Obtusifolin
| Solvent | Solubility | Reference |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| DMSO | 6 mg/mL | |
| 20 mg/mL | ||
| 25 mg/mL (87.94 mM) | ||
| DMF | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
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This compound powder
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Selection of vehicles (e.g., water, saline, PBS, 5% dextrose, 10% DMSO in saline, 40% PEG400 in saline, 0.5% methylcellulose)
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Vortex mixer
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Centrifuge
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HPLC or UV-Vis spectrophotometer
Procedure:
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Add an excess amount of this compound to a known volume of each vehicle in a microcentrifuge tube.
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Vortex the tubes vigorously for 2 minutes.
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Place the tubes on a rotator at room temperature for 24 hours to ensure equilibrium is reached.
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Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
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Carefully collect the supernatant and dilute it with an appropriate solvent.
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Quantify the concentration of this compound in the supernatant using a validated analytical method (HPLC or UV-Vis).
Protocol 2: Preparation of a Co-Solvent Formulation for Parenteral Administration
Objective: To prepare a solution of this compound in a co-solvent system suitable for intravenous or intraperitoneal injection.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG400)
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Sterile saline (0.9% NaCl)
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Sterile filters (0.22 µm)
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Sterile vials and syringes
Procedure:
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Weigh the required amount of this compound.
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In a sterile vial, dissolve the this compound in a minimal amount of DMSO (e.g., 10% of the final volume).
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Once fully dissolved, add PEG400 to the solution (e.g., 40% of the final volume).
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Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. A common final formulation might be 10% DMSO, 40% PEG400, and 50% saline.
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Visually inspect the solution for any signs of precipitation.
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Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
It is recommended to prepare this formulation fresh before each experiment.
Mandatory Visualizations
Caption: A decision-making workflow for selecting and preparing a suitable formulation for in vivo studies of this compound.
References
Technical Support Center: Optimizing HPLC Parameters for Gluco-Obtusifolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Gluco-Obtusifolin.
Frequently Asked Questions (FAQs)
Q1: What are the general starting parameters for the HPLC separation of this compound?
A typical starting point for separating this compound, an anthraquinone glycoside, involves reversed-phase chromatography.[1][2] A C18 column is a common and effective choice for the analysis of flavonoids and similar compounds.[3][4] The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid added to improve peak shape.[3]
Q2: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Peak tailing is a common issue that can be caused by either chemical or physical problems within the HPLC system.
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Chemical Causes: Tailing is often due to secondary interactions between the analyte and the stationary phase. For phenolic compounds like this compound, interactions with residual silanol groups on the silica packing are a frequent cause.
-
Solution: Adjust the mobile phase pH by adding an acidifier like formic or acetic acid. A pH of 2.5-3.5 is often effective. This suppresses the ionization of both the silanol groups and the phenolic hydroxyls on the analyte, minimizing unwanted interactions. Using a high-quality, end-capped column also significantly reduces the number of available silanol groups.
-
-
Physical Causes: If all peaks in the chromatogram are tailing, the issue is likely physical. This can include a void at the head of the column, a partially blocked frit, or excessive extra-column volume (e.g., overly long or wide-bore tubing).
-
Solution: Using a guard column can protect the analytical column from contamination and extend its life. If a void is suspected, replacing the column is the best course of action. Ensure that all tubing and connections are appropriate for the system to minimize dead volume.
-
Q3: How can I improve the resolution between this compound and other closely eluting compounds in my sample?
Improving resolution requires optimizing the selectivity and efficiency of your method.
-
Optimize the Mobile Phase Gradient: Make the gradient shallower (i.e., increase the elution time with a slower change in organic solvent concentration). This gives closely eluting compounds more time to separate.
-
Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, trying a method with methanol (or vice versa) can alter the elution order and potentially improve the separation of target compounds.
-
Adjust the Column Temperature: Temperature can significantly affect selectivity. Systematically varying the column temperature (e.g., in 5°C increments from 25°C to 45°C) can reveal an optimal point where resolution is maximized.
Q4: What is the effect of column temperature on the analysis of this compound?
Column temperature is a critical parameter that influences several aspects of the separation.
-
Retention Time: Increasing the temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times.
-
Efficiency and Peak Shape: Higher temperatures can increase diffusion rates, resulting in sharper, narrower peaks and improved sensitivity.
-
Selectivity: Changing the temperature can alter the selectivity between analytes, which can be used to improve the resolution of co-eluting peaks. For flavonoids, an optimal temperature is often found around 35°C. However, it is crucial to maintain a stable temperature, as fluctuations can cause retention time shifts.
Q5: Why is adding an acid, like formic acid, to the mobile phase important for separating this compound?
Adding a small amount of acid to the mobile phase is crucial for achieving good peak symmetry for phenolic compounds like this compound. The primary reason is to control the ionization state of both the analyte and the stationary phase. By operating at a low pH (e.g., below 4), the hydroxyl groups on the analyte are protonated, and more importantly, the residual silanol groups on the silica surface of the column packing are also protonated (Si-OH instead of SiO-). This prevents strong secondary ionic interactions between the analyte and the stationary phase, which are a major cause of peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic workflow for diagnosing and fixing peak tailing issues during the analysis of this compound.
Caption: A workflow diagram for troubleshooting HPLC peak tailing.
Data Presentation
Table 1: Hypothetical Impact of Mobile Phase Composition on Separation
This table illustrates how adjusting the organic solvent concentration in an isocratic elution can affect the retention time (RT) and resolution (Rs) of this compound from a co-eluting impurity.
| % Acetonitrile (in Water w/ 0.1% Formic Acid) | This compound RT (min) | Impurity RT (min) | Resolution (Rs) | Observation |
| 45% | 8.5 | 8.9 | 1.1 | Poor separation |
| 40% | 12.2 | 13.0 | 1.8 | Good separation, baseline resolved |
| 35% | 17.8 | 19.1 | 2.1 | Excellent separation, longer run time |
Table 2: Effect of Column Temperature on Key HPLC Parameters
This table shows the typical effects of increasing column temperature on the separation of this compound.
| Column Temperature (°C) | Backpressure (bar) | This compound RT (min) | Peak Asymmetry (As) | Observation |
| 25°C | 180 | 14.5 | 1.6 | High backpressure, noticeable tailing |
| 35°C | 155 | 12.2 | 1.2 | Reduced pressure, better symmetry |
| 45°C | 130 | 10.1 | 1.1 | Low pressure, good symmetry, risk of selectivity change |
Experimental Protocols
Recommended HPLC Method for this compound Separation
This protocol provides a robust starting point for the separation of this compound from complex matrices like plant extracts.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 15 25.0 50 30.0 90 35.0 90 35.1 15 | 40.0 | 15 |
-
-
Sample Preparation:
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Accurately weigh and dissolve the standard compound or plant extract in a solvent that matches the initial mobile phase composition (e.g., 15:85 Acetonitrile:Water).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulates and prevent column clogging.
-
Visualization of Parameter Relationships
The following diagram illustrates the relationships between key HPLC parameters and their effect on the chromatographic separation.
References
Troubleshooting low bioactivity of Gluco-Obtusifolin in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity of Gluco-Obtusifolin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anthraquinone glycoside primarily isolated from the seeds of Cassia obtusifolia. Its bioactivity is attributed to various mechanisms, including the inhibition of α-glucosidase and the modulation of inflammatory pathways. A key target is the NF-κB signaling pathway, where its aglycone, obtusifolin, has been shown to inhibit the phosphorylation of IκB kinase (IKK), preventing the subsequent phosphorylation and degradation of IκBα. This ultimately blocks the nuclear translocation of the p65 subunit of NF-κB.[1]
Q2: I am not observing the expected bioactivity of this compound. What are the common initial troubleshooting steps?
Low bioactivity can stem from several factors. Begin by verifying the following:
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Compound Integrity and Purity: Ensure the purity of your this compound sample and that it has been stored correctly, protected from light and moisture, to prevent degradation.
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Solubility: Confirm that the compound is fully dissolved in your stock solution and does not precipitate when diluted in cell culture medium.
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Cell Health: Check your cells for viability, proper morphology, and absence of contamination (e.g., mycoplasma).
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Assay Controls: Ensure that your positive and negative controls for the assay are behaving as expected.
Q3: What is the optimal solvent for dissolving this compound for cell-based assays?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound to prepare a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q4: Could the glucose moiety of this compound be affecting its activity in my cell line?
Yes, the glucose group can influence the compound's solubility, stability, and interaction with cellular machinery. Some cell types may possess enzymes like β-glucosidases that can cleave the glucose moiety, converting this compound to its aglycone, obtusifolin.[2] This conversion can alter the compound's bioactivity, as the aglycone may have different potency or properties.[1][3]
Troubleshooting Guide
Issue 1: No or Very Low Bioactivity at Expected Concentrations
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Compound Degradation | Store this compound as a dry powder at -20°C or below, protected from light. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Sub-optimal Concentration Range | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Incomplete Dissolution | Ensure the stock solution is clear with no visible precipitate. When diluting into aqueous media, vortex or mix thoroughly. Consider a brief sonication of the stock solution. |
| Cell Line Insensitivity | The target pathway may not be active or relevant in your chosen cell line. Research the expression of target proteins (e.g., components of the NF-κB pathway) in your cell model. Consider using a different, more responsive cell line. |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays). Run a compound-only control (without cells) to check for interference. |
Issue 2: Inconsistent or Poorly Reproducible Results
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Inconsistent cell numbers will lead to variability in results. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Variability in Treatment Time | Adhere strictly to the planned incubation times for compound treatment and assay development. |
| Instability in Culture Medium | The stability of natural compounds can be pH-dependent. Ensure the pH of your culture medium is stable throughout the experiment. Some compounds may also be less stable in certain media formulations. |
Issue 3: Observed Cytotoxicity at Concentrations Expected to be Bioactive
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Solvent Concentration | Ensure the final DMSO concentration is at a non-toxic level for your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest compound concentration. |
| Compound-Induced Cytotoxicity | This compound, like many bioactive compounds, can be cytotoxic at high concentrations. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range and select non-toxic concentrations for your bioactivity assays. |
| Contaminated Compound | Impurities in the compound sample could be causing cytotoxicity. Verify the purity of your this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its aglycone, obtusifolin.
Table 1: In Vitro Bioactivity of this compound and Obtusifolin
| Compound | Assay | IC50 | Reference |
| This compound | Acetylcholinesterase Inhibition | 37.2 µM | [3] |
| Obtusifolin | Acetylcholinesterase Inhibition | 18.5 µM |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Compound | Cell Line | Assay Type | Recommended Concentration Range | Reference |
| Obtusifolin | Primary Chondrocytes | Cytotoxicity (LDH) | 0 - 200 µM | |
| Aurantio-obtusin | RAW264.7 | Cytotoxicity (MTT) | 6.25 - 100 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the treatment dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: α-Glucosidase Inhibition Assay
-
Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
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Reaction Mixture: In a 96-well plate, add the phosphate buffer, this compound solution at various concentrations, and the α-glucosidase solution. Acarbose can be used as a positive control.
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Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
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Initiate Reaction: Add the pNPG substrate solution to all wells to start the reaction.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
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Stop Reaction: Stop the reaction by adding a sodium carbonate solution.
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Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
Protocol 4: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)
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Cell Culture: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
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Pre-treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
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Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) and incubate for a short period (e.g., 30-60 minutes).
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Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
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Immunostaining: Block non-specific binding with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody.
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Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Deglycosylation of flavonoid and isoflavonoid glycosides by human small intestine and liver beta-glucosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its aglycon, obtusifolin, attenuate scopolamine-induced memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Gluco-Obtusifolin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Gluco-Obtusifolin.
FAQs: Understanding and Overcoming Low Oral Bioavailability of this compound
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an anthraquinone glycoside found in the seeds of Cassia obtusifolia.[1][2] Like many other anthraquinone glycosides, it is characterized by poor water solubility and low permeability across intestinal membranes, leading to limited oral bioavailability.[3] The sugar moiety, while aiding in transport to the large intestine, can hinder efficient absorption in the upper gastrointestinal tract.[1]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The main approaches focus on improving its solubility, dissolution rate, and/or membrane permeability. Key strategies include:
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Nanoformulations: Encapsulating this compound in nanoparticles, such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles or Solid Lipid Nanoparticles (SLNs), can enhance its absorption.
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix, like Polyvinylpyrrolidone K30 (PVP K30), can improve its dissolution rate.[4]
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Use of Absorption Enhancers: Co-administration with substances that transiently increase intestinal membrane permeability.
Q3: How can I assess the improvement in oral bioavailability in my experiments?
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In Vitro Dissolution Studies: Compare the dissolution rate of your formulation (e.g., solid dispersion) with the pure drug in simulated gastric and intestinal fluids.
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Caco-2 Permeability Assays: Use this in vitro model of the human intestinal epithelium to evaluate the transport of this compound from your formulation across a cell monolayer.
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In Vivo Pharmacokinetic Studies: Administer your formulation and the pure drug orally to animal models (e.g., rats) and compare key pharmacokinetic parameters like Cmax, Tmax, and AUC (Area Under the Curve) from plasma concentration-time profiles.
Troubleshooting Guides for Key Experiments
Issue 1: Low In Vitro Dissolution Rate of this compound Solid Dispersion
Problem: The solid dispersion of this compound with PVP K30 does not show a significant improvement in the dissolution rate compared to the pure drug.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Amorphization | Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). | The PXRD pattern should show a halo pattern, and the DSC thermogram should show the absence of the drug's melting peak, confirming an amorphous state. |
| Inappropriate Drug-to-Carrier Ratio | Prepare solid dispersions with varying ratios of this compound to PVP K30 (e.g., 1:5, 1:10, 1:20 w/w) and re-evaluate the dissolution profile. | An optimal ratio will show the fastest and most complete drug release. |
| Poor Wetting | Incorporate a small amount of a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) into the solid dispersion formulation. | Improved wettability should lead to a faster dissolution rate. |
| Recrystallization during Dissolution | Perform dissolution in a medium that better mimics in vivo conditions (e.g., biorelevant media like FaSSIF or FeSSIF) which can sometimes prevent recrystallization. | A more stable and enhanced dissolution profile in biorelevant media. |
Experimental Protocol: In Vitro Dissolution Study
-
Apparatus: USP Type II (Paddle) apparatus.
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Add a weighed amount of the this compound solid dispersion (equivalent to a specific dose of the drug) to the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 360, and 480 minutes).
-
Replace the withdrawn volume with a fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Issue 2: Low Permeability of this compound Nanoformulation in Caco-2 Assay
Problem: this compound loaded PLGA nanoparticles do not show a significant increase in the apparent permeability coefficient (Papp) across the Caco-2 cell monolayer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Nanoparticle Size | Measure the particle size and polydispersity index (PDI) of your nanoparticles using Dynamic Light Scattering (DLS). Aim for a size range of 100-300 nm with a low PDI (<0.3). | Optimized nanoparticle size can facilitate better cellular uptake. |
| Efflux Transporter Activity | Perform the Caco-2 assay in the presence of efflux pump inhibitors like Verapamil (for P-glycoprotein) to determine if this compound is a substrate for efflux transporters. | An increase in the A-B Papp value in the presence of an inhibitor suggests that efflux is a limiting factor. |
| Low Encapsulation Efficiency | Determine the drug loading and encapsulation efficiency of your nanoparticles. Low encapsulation can lead to premature drug release. | Higher encapsulation efficiency ensures that the drug is transported within the nanoparticle. |
| Instability in Cell Culture Medium | Assess the stability of your nanoparticles in the cell culture medium over the duration of the experiment by monitoring particle size and drug leakage. | Stable nanoparticles will retain their integrity and drug load until cellular uptake. |
Experimental Protocol: Caco-2 Permeability Assay
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Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Procedure (Apical to Basolateral Transport):
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Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
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Add the this compound nanoformulation suspended in the transport buffer to the apical (donor) side.
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Add fresh transport buffer to the basolateral (receiver) side.
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Incubate at 37°C with gentle shaking.
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At specified time points, collect samples from the basolateral side and replace with fresh buffer.
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Analyze the concentration of this compound in the collected samples by a validated LC-MS/MS method.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Quantitative Data Summary
The following tables present hypothetical yet realistic data based on the expected outcomes of bioavailability enhancement strategies for this compound.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 60 min (Simulated Gastric Fluid) | % Drug Dissolved at 240 min (Simulated Intestinal Fluid) |
| Pure this compound | 5.2 ± 1.1 | 15.8 ± 2.3 |
| Solid Dispersion (1:10 Drug:PVP K30) | 45.7 ± 4.5 | 85.3 ± 6.1 |
| PLGA Nanoparticles | 25.1 ± 3.2 | 65.9 ± 5.4 |
Table 2: Caco-2 Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Pure this compound | 0.8 ± 0.2 | 3.5 |
| Solid Dispersion (1:10 Drug:PVP K30) | 2.5 ± 0.5 | 2.8 |
| PLGA Nanoparticles | 5.1 ± 0.8 | 1.5 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound | 58 ± 12 | 2.0 | 215 ± 45 | 100 |
| Solid Dispersion (1:10 Drug:PVP K30) | 210 ± 35 | 1.5 | 850 ± 98 | 395 |
| PLGA Nanoparticles | 450 ± 62 | 1.0 | 1890 ± 210 | 879 |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Involved in this compound's Cellular Effects
While the specific signaling pathways for this compound absorption are not fully elucidated, related compounds from Cassia obtusifolia have been shown to modulate pathways like NF-κB and Nrf2/MAPK, which are involved in inflammation and cellular defense. Understanding these pathways can provide insights into the broader biological effects of this compound following absorption.
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by Obtusifolin (the aglycone of this compound).
Caption: Potential activation of the Nrf2/MAPK pathway by anthraquinone glycosides from Cassia obtusifolia.
References
Technical Support Center: Long-Term Storage of Purified Gluco-Obtusifolin
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage of purified Gluco-Obtusifolin. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure the stability and integrity of your valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for purified this compound during long-term storage?
A1: The primary cause of degradation for this compound, an anthraquinone glycoside, is hydrolysis of the glycosidic bond. This process is significantly influenced by factors such as pH, temperature, and the presence of moisture.[1][2] Hydrolysis results in the cleavage of the glucose molecule, yielding the aglycone, obtusifolin, and a free sugar. This chemical change can lead to a loss of biological activity and purity.
Q2: What are the optimal temperature conditions for storing purified this compound?
Q3: How does pH affect the stability of this compound?
A3: this compound is sensitive to both acidic and alkaline conditions. Storage in solutions with a pH below 3 or above 9 can lead to rapid degradation. Acidic conditions promote hydrolysis of the glycosidic linkage, while alkaline conditions can lead to the degradation of the anthraquinone structure itself into quinone derivatives. Therefore, it is crucial to store the compound in a neutral, buffered solution if in liquid form, or as a dry powder to avoid pH-related degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound has moderate photostability. Prolonged exposure to UV light should be avoided as it can cause oxidation of the anthraquinone ring. It is recommended to store purified this compound in amber vials or otherwise protected from light to prevent photodegradation.
Q5: What is the recommended method for monitoring the purity and stability of my stored this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the purity and stability of this compound. A reversed-phase HPLC method can effectively separate this compound from its potential degradation products, such as its aglycone, obtusifolin. Regular analysis of stored samples will allow you to track any changes in purity over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an older sample. | Degradation of this compound into its less active aglycone form (obtusifolin) or other degradation products. | 1. Verify the purity of the sample using HPLC. 2. Compare the chromatogram to a fresh or standard sample to identify degradation peaks. 3. If degradation is confirmed, the sample may no longer be suitable for experiments requiring high purity. |
| Unexpected peaks appear in the HPLC chromatogram of a stored sample. | This indicates the formation of degradation products due to improper storage conditions (e.g., exposure to high temperature, moisture, light, or non-neutral pH). | 1. Review the storage conditions of the sample. 2. Ensure the sample has been stored at a consistent low temperature, protected from light, and in a desiccated environment. 3. Consider performing forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to identify the nature of the degradation products. |
| The purified solid this compound appears discolored or clumped. | This may be due to moisture absorption and subsequent chemical degradation. | 1. Store the compound in a desiccator, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. 2. If clumping is observed, gently grind the sample in a dry environment before use. However, be aware that this may indicate some level of degradation has already occurred. |
Data on Stability of Related Anthraquinones
While specific quantitative data for the long-term storage of purified this compound is limited, forced degradation studies on similar anthraquinones, aloe-emodin and emodin, provide valuable insights into their relative stabilities under various stress conditions.
| Stress Condition | Aloe-Emodin (% Degradation) | Emodin (% Degradation) |
| Acid Hydrolysis | 29.22 | 23.88 |
| Water Degradation | 36.23 | 29.78 |
| Oxidation | 38.13 | 23.32 |
| Daylight Exposure | 14.26 | 13.46 |
| Dry Heat | 10.77 | 17.95 |
| Base Hydrolysis | Not specified | 4.67 |
| Data from forced degradation studies on aloe-emodin and emodin. |
Experimental Protocols
Protocol for Purity and Stability Assessment by HPLC
This protocol is a general guideline for the analysis of anthraquinone glycosides and can be optimized for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Anthraquinones can be detected at 267 nm.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume of the sample (e.g., 20 µL) into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Purity can be calculated based on the relative peak area of this compound compared to the total peak area of all components.
-
Compare the chromatogram of the stored sample to a reference standard or a freshly prepared sample to identify any new peaks corresponding to degradation products.
-
Visualizations
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of Gluco-Obtusifolin extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Gluco-Obtusifolin extracts from Cassia tora seeds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is an anthraquinone glycoside found in the seeds of Cassia tora and Cassia obtusifolia.[1] It is recognized for its potential therapeutic properties, including anti-diabetic and anti-inflammatory activities.[2][3] Batch-to-batch consistency is crucial to ensure the reliability and reproducibility of research findings and to maintain the quality, safety, and efficacy of any potential therapeutic products derived from it.[4][5] Variability in the extract's composition can lead to inconsistent biological effects.
Q2: What are the primary factors contributing to batch-to-batch variability in this compound extracts?
A2: The primary factors include:
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Raw Material Variation: Differences in the geographical source, climate, cultivation methods, harvest time, and storage conditions of Cassia tora seeds can significantly alter the phytochemical profile.
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Extraction Process Parameters: Inconsistencies in the extraction solvent, temperature, time, and solid-to-solvent ratio can lead to variable yields and purity of this compound.
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Post-Extraction Processing: Differences in filtration, concentration, and drying methods can impact the final composition and stability of the extract.
Q3: Which analytical techniques are recommended for the quality control of this compound extracts?
A3: For reliable quality control, a combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for the quantitative analysis of this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is useful for creating a chemical fingerprint of the extract, which can be used for batch-to-batch comparison and authentication.
-
UV-Visible Spectroscopy: This technique can be used for the quantification of total anthraquinones.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | This compound is a polar glycoside. Use polar solvents like methanol or ethanol for extraction. An aqueous-ethanolic mixture (e.g., 70% ethanol) can also be effective. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature. However, be cautious as excessive heat can lead to the degradation of thermolabile compounds. Monitor for degradation products using HPLC. |
| Improper Solid-to-Solvent Ratio | A low solvent volume may result in incomplete extraction. Increase the solvent-to-solid ratio to ensure thorough extraction. |
| Poor Quality Raw Material | Ensure the use of high-quality, properly identified Cassia tora seeds. The concentration of bioactive compounds can vary based on the plant's origin and harvesting time. |
Issue 2: High Variability Between Batches
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Raw Material | Source raw materials from a single, reliable supplier. Establish clear specifications for the raw material, including macroscopic and microscopic identification. |
| Lack of Standardized Extraction Protocol | Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction, detailing all parameters such as solvent composition, temperature, time, and agitation speed. |
| Variation in Post-Extraction Processing | Standardize the methods for filtration, solvent evaporation (e.g., using a rotary evaporator at a controlled temperature and pressure), and drying (e.g., freeze-drying or vacuum oven drying). |
| Inadequate Quality Control | Implement in-process controls and final product testing. Use HPLC to quantify this compound and HPTLC to compare the chemical fingerprint of each batch against a reference standard. The European Medicines Agency (EMA) suggests that chromatographic fingerprints can be used to justify the mixing of batches to improve consistency. |
Issue 3: Degradation of this compound During Extraction
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excessive Heat | Optimize the extraction temperature. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control. |
| Extreme pH | Maintain a neutral pH during extraction, as acidic or alkaline conditions can cause hydrolysis of the glycosidic bond. |
| Prolonged Extraction Time | Minimize the extraction time to what is necessary for efficient extraction. |
| Exposure to Light | Protect the extract from light, as anthraquinones can be light-sensitive. Use amber glassware or cover extraction vessels. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
-
Material Preparation: Grind dried Cassia tora seeds to a coarse powder (20-40 mesh).
-
Extraction:
-
Macerate the powdered seeds in 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Extract for 2 hours at 60°C with continuous stirring.
-
Alternatively, perform reflux extraction for 1.5 hours.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: Dry the concentrated extract in a vacuum oven or by freeze-drying to obtain a powder.
Protocol 2: HPLC-UV Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.2% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
Table 1: Effect of Extraction Solvent on the Yield of Bioactive Compounds from Cassia tora
| Solvent | Total Flavonoid Content (mg QE/g dw) | Key Flavonoids Detected |
| Ethyl Acetate | 106.8 ± 2.8 | Quercetin, Kaempferol, Epicatechin |
| Methanol | 72.4 ± 1.12 | Quercetin, Rutin, Kaempferol |
| Water | 30.4 ± 0.8 | Quercetin, Rutin, Kaempferol |
| Data adapted from a study on flavonoid content in Cassia tora extracts. |
Table 2: Influence of Extraction Parameters on Polyphenol Yield
| Parameter | Range Studied | Optimal Condition for Polyphenol Yield |
| Ethanol Concentration | 0 - 80% | 80% |
| Temperature | 20 - 40°C | 40°C |
| Solid-to-Solvent Ratio | 1:20 - 1:30 | 1:30 |
| Based on general findings for phenolic compound extraction. |
Visualizations
Caption: Experimental workflow for this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy Obtusifolin 2-glucoside (EVT-1542058) | 120163-18-0 [evitachem.com]
- 3. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 5. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for accurate quantification of Gluco-Obtusifolin in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of Gluco-Obtusifolin in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for accurate quantification of this compound from a complex plant matrix like Cassia tora seeds?
A1: The initial and most critical steps involve proper sample preparation. This includes:
-
Grinding: The plant material (e.g., seeds) should be finely powdered to ensure efficient extraction.
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Extraction Solvent Selection: this compound, an anthraquinone glycoside, is best extracted using polar solvents. Methanol or 80% methanol in water are commonly effective choices.
-
Extraction Technique: While several methods like maceration or Soxhlet extraction can be used, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time. However, care must be taken to avoid high temperatures which can degrade the glycoside.
Q2: I am observing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can stem from several factors:
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Incomplete Extraction: Ensure the particle size of your sample is small enough and the extraction time and solvent-to-solid ratio are optimized.
-
Analyte Degradation: Anthraquinone glycosides can be unstable under certain conditions.[1][2] Hydrolysis of the glycosidic bond can occur, converting this compound to its aglycone, Obtusifolin. This is particularly a risk with high temperatures and the presence of water in the extraction solvent.[1][2] Consider using extraction methods that minimize heat exposure.
-
Improper Storage: Extracts and standard solutions should be stored at low temperatures (e.g., 4°C) and protected from light to prevent degradation.
Q3: My chromatographic peaks for this compound are showing significant tailing. How can I improve the peak shape?
A3: Peak tailing in HPLC or UPLC is a common issue. Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analyte. For acidic compounds, a mobile phase with a pH below the pKa will result in a non-ionized form, which generally produces better peak shapes on a C18 column.
-
Column Choice: Ensure you are using a high-quality, end-capped C18 column suitable for the analysis of polar compounds.
-
Guard Column: Use a guard column with the same stationary phase as your analytical column to protect it from strongly retained matrix components that can cause peak tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q4: I am using LC-MS/MS and suspect matrix effects are impacting my quantification accuracy. How can I confirm and mitigate this?
A4: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in quantifying analytes in complex mixtures.
-
Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solvent. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Sample Dilution: A simple and often effective approach is to dilute your sample extract. This reduces the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds before injection.
-
Matrix-Matched Calibrants: Prepare your calibration standards in an extract of a blank matrix that is free of the analyte. This helps to compensate for the matrix effect.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incomplete extraction. | Optimize extraction parameters (solvent, time, temperature). Ensure sample is finely ground. |
| Analyte degradation during extraction or storage. | Avoid high temperatures during extraction.[1] Store extracts and standards at 4°C and protect from light. | |
| Incorrect MS/MS transition parameters. | Optimize the precursor and product ion m/z values for this compound in your mass spectrometer. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form. | |
| Column contamination or degradation. | Use a guard column. If the problem persists, wash or replace the analytical column. | |
| Co-elution with an interfering compound. | Optimize the chromatographic gradient to improve separation. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. | |
| Pump issues (e.g., leaks, air bubbles). | Purge the pump and check for leaks. | |
| High Background Noise in Chromatogram | Contaminated mobile phase or solvent. | Use high-purity solvents and freshly prepared mobile phase. |
| Contaminated LC system. | Flush the system with an appropriate cleaning solution. | |
| Detector issues. | Check the detector lamp or other detector components. | |
| Quantification Inaccuracy (High Variability) | Significant matrix effects. | Implement matrix effect mitigation strategies (see FAQ Q4). |
| Pipetting or dilution errors. | Use calibrated pipettes and be meticulous in sample and standard preparation. | |
| Instability of standard solutions. | Prepare fresh standard solutions regularly and store them properly. |
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction
-
Weigh 1.0 g of finely powdered Cassia tora seed into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
UPLC-MS/MS Quantification Method
This protocol is based on a validated method for sennoside B, an anthraquinone glycoside with similar properties to this compound, and can be adapted.
-
Chromatographic System: UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient program should be developed to ensure good separation of this compound from other matrix components. A starting point could be:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
MS/MS Detection:
-
Ionization Mode: Negative ESI is often suitable for anthraquinone glycosides.
-
MRM Transitions: The specific precursor ion [M-H]⁻ and product ions for this compound need to be determined by infusing a standard solution. The collision energy and other MS parameters should be optimized for maximum signal intensity.
-
Quantitative Data Summary
The following tables present representative method validation data for the quantification of sennoside B, an anthraquinone glycoside from Cassia angustifolia, using a UPLC-MRM/MS method. These values can serve as a benchmark for developing a method for this compound.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.98 - 62.5 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.011 µg/mL |
| Limit of Quantification (LOQ) | 0.034 µg/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=6) |
| Low QC | - | 97-102% | < 2% | < 2% |
| Mid QC | - | 97-102% | < 2% | < 2% |
| High QC | - | 97-102% | < 2% | < 2% |
Visualizations
References
Validation & Comparative
A Comparative Analysis of Gluco-Obtusifolin and Obtusifolin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactive properties of Gluco-Obtusifolin and its aglycone, Obtusifolin. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and development.
Introduction
This compound and Obtusifolin are naturally occurring anthraquinones predominantly found in the seeds of Cassia obtusifolia (L.) H.S.Irwin & Barneby. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide aims to provide a side-by-side comparison of their bioactivities, supported by available experimental data, to elucidate their therapeutic potential.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivities of this compound and Obtusifolin. It is important to note that direct comparative studies for all activities are limited, and data may be sourced from different studies with varying experimental conditions.
| Bioactivity | Assay | This compound (IC₅₀) | Obtusifolin (IC₅₀) | Reference |
| Neuroprotective | Acetylcholinesterase Inhibition | 37.2 µM | 18.5 µM | [1] |
| Anti-inflammatory | Not available | Not available | See below | |
| LPS-induced NO production in RAW 264.7 cells | Not available | Potent inhibition noted | [2] | |
| Antioxidant | Not available | Not available | See below | |
| DPPH Radical Scavenging | Not available | Potent activity noted | ||
| Hepatoprotective | Not available | Not available | See below | |
| CCl₄-induced toxicity in HepG2 cells | Not available | Protective effects observed | [3] | |
| Anti-diabetic | Not available | Not available | See below | |
| α-Glucosidase Inhibition | Not available | Moderate inhibition noted | [4] |
Note: While direct comparative IC₅₀ values are not available for all bioactivities, existing literature suggests both compounds are active in these areas. Further head-to-head studies are required for a definitive quantitative comparison.
Key Bioactivities and Signaling Pathways
Neuroprotective Activity: Acetylcholinesterase Inhibition
Both this compound and Obtusifolin have been shown to exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The lower IC₅₀ value of Obtusifolin (18.5 µM) compared to this compound (37.2 µM) suggests that the aglycone form is a more potent inhibitor of AChE in vitro.[1] This activity is a key mechanism for enhancing cholinergic neurotransmission, which is beneficial in cognitive disorders.
Anti-inflammatory Activity: NF-κB Signaling Pathway
Obtusifolin has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Obtusifolin has been shown to inhibit the phosphorylation of IκBα, thereby preventing p65 nuclear translocation and subsequent inflammatory responses. While the direct action of this compound on this pathway is less characterized, it is plausible that it may exert similar effects, potentially after deglycosylation to Obtusifolin.
Hepatoprotective Activity: Nrf2/HO-1 Signaling Pathway
Obtusifolin has been reported to exert hepatoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes, including HO-1. Obtusifolin promotes the nuclear translocation of Nrf2, leading to an enhanced antioxidant defense system that protects hepatocytes from oxidative damage. Glycosides from Cassia obtusifolia have also been shown to mediate hepatoprotection via Nrf2 activation, suggesting a potential role for this compound in this pathway.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.
Materials:
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Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
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Phosphate buffer (pH 8.0)
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Test compounds (this compound and Obtusifolin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution in methanol
-
Test compounds (this compound and Obtusifolin)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a solution without the test compound serves as the control.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
α-Glucosidase Inhibition Assay
This assay determines the anti-diabetic potential of a compound by measuring its ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
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Test compounds (this compound and Obtusifolin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of α-glucosidase and pNPG in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of α-glucosidase inhibition for each concentration.
-
Determine the IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Test compounds (this compound and Obtusifolin)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound.
-
Determine the IC₅₀ value.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Assay in HepG2 Cells
This in vitro assay assesses the hepatoprotective effect of a compound against CCl₄-induced liver cell damage.
Materials:
-
HepG2 human liver cancer cell line
-
DMEM supplemented with FBS and antibiotics
-
Carbon tetrachloride (CCl₄)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound and Obtusifolin)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induce hepatotoxicity by exposing the cells to a solution of CCl₄ (typically 10-20 mM) for a specified period (e.g., 24 hours).
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is directly proportional to the absorbance.
-
Calculate the percentage of cell viability for each treatment group compared to the control group (cells not treated with CCl₄).
-
Evaluate the protective effect of the test compounds by their ability to increase cell viability in the presence of CCl₄.
Conclusion
Both this compound and Obtusifolin exhibit a range of promising bioactivities, including neuroprotective, anti-inflammatory, antioxidant, hepatoprotective, and anti-diabetic effects. The available quantitative data suggests that Obtusifolin may be a more potent acetylcholinesterase inhibitor than its glycoside precursor, this compound. However, a lack of direct comparative studies for other key bioactivities highlights the need for further research to fully elucidate the structure-activity relationship and relative therapeutic potential of these two compounds. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers aiming to expand our understanding of these natural products and their potential applications in drug discovery.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro antiproliferative, anti-inflammatory effects and molecular docking studies of natural compounds isolated from Sarcocephalus pobeguinii (Hua ex Pobég) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and hepatoprotective activity of Fagonia schweinfurthii (Hadidi) Hadidi extract in carbon tetrachloride induced hepatotoxicity in HepG2 cell line and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of Gluco-Obtusifolin and Acarbose as α-glucosidase inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for managing type 2 diabetes, the inhibition of α-glucosidase presents a key strategy for controlling postprandial hyperglycemia. This guide provides a detailed head-to-head comparison of Acarbose, a well-established synthetic α-glucosidase inhibitor, and Gluco-Obtusifolin, a naturally occurring anthraquinone glycoside with emerging interest for its potential inhibitory effects on the same enzyme. This comparison is based on available experimental data to inform research and development in diabetology.
Introduction to the Inhibitors
Acarbose is a complex oligosaccharide of microbial origin that acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine. By delaying the digestion of carbohydrates, Acarbose effectively reduces the rate of glucose absorption and mitigates postprandial blood glucose spikes.[1][2][3][4][5]
This compound , an anthraquinone glycoside found in the seeds of Cassia obtusifolia, has been identified as a potential α-glucosidase inhibitor. While its aglycone, Obtusifolin, has shown little to no inhibitory activity, the presence of a glucose moiety in this compound appears to be crucial for its interaction with the enzyme.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Inhibitor | IC50 Value (α-Glucosidase) | Source Organism of α-Glucosidase |
| Acarbose | Widely variable, reported as low as 11 nM and up to the µM range depending on the enzyme source and assay conditions. | Saccharomyces cerevisiae, porcine small intestine, rat small intestine |
| This compound | A specific IC50 value for the pure compound is not consistently reported in the available literature. However, a new anthraquinone isolated from Cassia obtusifolia showed an IC50 of 185 ± 15 µM. | Not specified in the available abstract. |
Note: The IC50 values for Acarbose can vary significantly based on the source of the α-glucosidase enzyme (e.g., yeast vs. mammalian) and the specific experimental conditions. It is crucial to consider these factors when comparing data across different studies. The lack of a definitive IC50 value for pure this compound highlights an area for further research.
Mechanism of Action and Enzyme Kinetics
The mode of enzyme inhibition provides insight into the molecular interaction between the inhibitor and the enzyme.
| Inhibitor | Mechanism of Inhibition | Kinetic Parameters |
| Acarbose | Competitive Inhibition | Increases the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. |
| This compound | The precise kinetic mechanism has not been fully elucidated in the reviewed literature. | Further kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, mixed). |
Acarbose's competitive inhibition mechanism is well-documented. It competes with dietary carbohydrates for the active site of α-glucosidase. The kinetic profile of this compound remains an important area for future investigation to understand its therapeutic potential fully.
In-Vivo Efficacy
In-vivo studies in animal models provide crucial information about the physiological effects of these inhibitors.
| Inhibitor | Animal Model | Key Findings |
| Acarbose | Diabetic rats and mice | Significantly reduces postprandial blood glucose levels, improves glucose tolerance, and can lead to a reduction in glycated hemoglobin (HbA1c) over time. |
| This compound (as part of Cassia obtusifolia extract) | Streptozotocin-induced diabetic rats | Extracts of Cassia obtusifolia have demonstrated the ability to lower blood glucose levels, suggesting a potential hypoglycemic effect in vivo. |
While extracts of Cassia obtusifolia show promise in animal models, studies using purified this compound are necessary to attribute the observed effects directly to this compound and to determine its efficacy and safety profile.
Experimental Protocols
α-Glucosidase Inhibition Assay
A standard method for determining α-glucosidase inhibitory activity involves the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Preparation of Solutions:
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae or other sources) in phosphate buffer (pH 6.8).
-
pNPG substrate solution in the same phosphate buffer.
-
Inhibitor solutions (Acarbose or this compound) at various concentrations.
-
Sodium carbonate solution to stop the reaction.
-
-
Assay Procedure:
-
Pre-incubate the enzyme solution with the inhibitor solution (or buffer for control) at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Enzyme Kinetic Analysis
The mode of inhibition can be determined using Lineweaver-Burk plots.
-
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of the substrate (pNPG) in the presence and absence of the inhibitor.
-
Measure the initial reaction velocities (v) at each substrate concentration.
-
-
Data Analysis:
-
Plot the reciprocal of the velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
Uncompetitive inhibition: The lines will be parallel.
-
Visualizing the Mechanisms and Workflows
Caption: Mechanism of α-glucosidase inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Caption: Competitive inhibition Lineweaver-Burk plot.
Conclusion
Acarbose is a well-characterized, potent competitive inhibitor of α-glucosidase with proven in-vivo efficacy. This compound, a natural product from Cassia obtusifolia, shows potential as an α-glucosidase inhibitor, a property likely conferred by its glycosidic structure. However, a comprehensive head-to-head comparison is currently limited by the lack of specific quantitative data (IC50 and kinetic parameters) for the purified compound.
For researchers and drug development professionals, this comparison highlights the established benchmark of Acarbose and the promising, yet underexplored, potential of this compound. Further research, including the isolation and purification of this compound, determination of its IC50 value against various α-glucosidases, elucidation of its kinetic mechanism, and comprehensive in-vivo studies, is essential to fully assess its therapeutic viability as an antidiabetic agent. The provided experimental protocols and diagrams offer a foundational framework for such future investigations.
References
- 1. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Acarbose? [synapse.patsnap.com]
Unveiling the Neuroprotective Potential of Gluco-Obtusifolin: A Comparative Analysis Against Established Neurotoxins
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals validating the neuroprotective effects of Gluco-Obtusifolin. This document provides a comparative analysis of this compound against known neurotoxins, supported by experimental data and detailed methodologies.
Introduction
This compound, a natural compound isolated from the seeds of Cassia obtusifolia, has demonstrated significant promise as a neuroprotective agent. This guide offers an in-depth comparison of its efficacy against well-characterized neurotoxins, namely scopolamine-induced cholinergic dysfunction and 6-hydroxydopamine (6-OHDA)-induced dopaminergic neurodegeneration. Its performance is benchmarked against established therapeutic agents: Donepezil and Galantamine for cholinergic deficits, and Memantine for excitotoxicity and dopaminergic damage.
Comparative Efficacy of this compound
The neuroprotective effects of this compound have been evaluated in various preclinical models. The following tables summarize its performance and that of comparator compounds against specific neurotoxins.
Against Scopolamine-Induced Cholinergic Deficit
Scopolamine, a muscarinic receptor antagonist, induces a state of temporary cognitive impairment, mimicking aspects of cholinergic neurodegeneration seen in Alzheimer's disease. The efficacy of this compound in reversing these deficits is compared with the acetylcholinesterase (AChE) inhibitors Donepezil and Galantamine.
Table 1: Efficacy in the Passive Avoidance Test
| Compound | Dosage | Neurotoxin | Key Finding |
| This compound | 1, 2, and 4 mg/kg, p.o. | Scopolamine (1 mg/kg, i.p.) | Significantly reversed the scopolamine-induced decrease in step-through latency.[1][2] |
| Obtusifolin | 0.25, 0.5, 1, and 2 mg/kg, p.o. | Scopolamine (1 mg/kg, i.p.) | Significantly reversed the scopolamine-induced decrease in step-through latency.[1][2] |
| Donepezil | 5 mg/kg | Scopolamine (1 mg/kg, i.p.) | Significantly increased step-through latency compared to the scopolamine-treated group. |
| Galantamine | 1 mg/kg | Scopolamine (2 mg/kg/day) | Significantly protected against memory loss by increasing latency to escape. |
Table 2: Efficacy in the Morris Water Maze Test
| Compound | Dosage | Neurotoxin | Key Finding |
| This compound | 2 mg/kg, p.o. | Scopolamine (1 mg/kg, i.p.) | Significantly improved escape latency, time spent in the target quadrant, and platform crossings.[1] |
| Obtusifolin | 0.5 mg/kg, p.o. | Scopolamine (1 mg/kg, i.p.) | Significantly improved escape latency, time spent in the target quadrant, and platform crossings. |
| Donepezil | 10 mg/kg | Scopolamine (1 mg/kg, i.p.) | Slightly improved escape latency. |
| Galantamine | 0.1 - 1 mg/kg, s.c. | Scopolamine (1 mg/kg, i.p.) | Rescued memory impairment at sub-active doses when combined with Memantine. |
Table 3: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | IC₅₀ |
| This compound | 37.2 µM |
| Obtusifolin | 18.5 µM |
| Donepezil | Well-established AChE inhibitor |
| Galantamine | Well-established AChE inhibitor |
Against 6-Hydroxydopamine (6-OHDA)-Induced Dopaminergic Neurotoxicity
6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, creating a widely used model for Parkinson's disease. While direct data for this compound is limited, the neuroprotective effects of its aglycone, Obtusifolin, are compared with the NMDA receptor antagonist Memantine.
Table 4: Efficacy in 6-OHDA-Treated PC12 Cells
| Compound | Concentration | Neurotoxin | Key Finding |
| Obtusifolin | Not specified | 6-OHDA (100 µM) | Attenuated 6-OHDA-mediated elevation in inflammatory markers (TNF-α and IL-6). |
| Memantine | 10 µM | 6-OHDA (100 µM) | Attenuated the 6-OHDA-mediated elevation in LDH, glutamate, TNF-α, and IL-6. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Scopolamine-Induced Amnesia Model
-
Passive Avoidance Test:
-
Apparatus: A shuttle box divided into an illuminated and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with stainless steel rods for delivering an electric shock.
-
Acquisition Trial: Mice are placed in the illuminated compartment. After a habituation period, the guillotine door is opened. Once the mouse enters the dark compartment, the door is closed, and a mild electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Drug Administration: this compound, comparator drugs, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified times before the acquisition trial. Scopolamine is administered i.p. 30 minutes before the trial to induce amnesia.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the illuminated compartment, and the latency to enter the dark compartment (step-through latency) is recorded, with a maximum cutoff time (e.g., 300 seconds). Longer latencies indicate better memory retention.
-
-
Morris Water Maze Test:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. Escape latency (time to find the platform) is recorded.
-
Drug Administration: Similar to the passive avoidance test, drugs and scopolamine are administered at specified times before the training sessions.
-
Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located and the number of platform crossings are measured to assess spatial memory.
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: Based on Ellman's method, which measures the production of thiocholine when acetylcholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured spectrophotometrically.
-
Procedure:
-
A reaction mixture containing AChE, DTNB, and the test compound (this compound or comparator) is prepared in a buffer solution.
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
The change in absorbance is monitored over time at a specific wavelength (e.g., 412 nm).
-
The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.
-
6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in PC12 Cells
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media.
-
Drug Treatment: Cells are pre-treated with the test compound (e.g., Obtusifolin, Memantine) for a specified duration before being exposed to 6-OHDA.
-
Neurotoxin Exposure: 6-OHDA is added to the cell culture medium to induce dopaminergic cell death.
-
Viability and Toxicity Assays:
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondria.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.
-
-
Measurement of Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using ELISA kits.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are mediated through multiple signaling pathways.
Enhancement of Cholinergic Signaling
This compound and its aglycone, Obtusifolin, act as acetylcholinesterase (AChE) inhibitors. By inhibiting the breakdown of acetylcholine, they increase the availability of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.
Modulation of the NF-κB Signaling Pathway
Obtusifolin, the aglycone of this compound, has been shown to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines, thereby protecting neurons from inflammatory damage. Obtusifolin has been observed to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of this compound in a cell-based neurotoxicity model.
Conclusion
This compound demonstrates significant neuroprotective potential, particularly against cholinergic deficits, with a clear mechanism of action as an acetylcholinesterase inhibitor. Its aglycone, Obtusifolin, further suggests anti-inflammatory properties through the modulation of the NF-κB pathway. The data presented in this guide provides a strong foundation for further research and development of this compound as a therapeutic agent for neurodegenerative diseases. Direct comparative studies with a broader range of neurotoxins are warranted to fully elucidate its neuroprotective profile.
References
Unveiling the Anti-Inflammatory Potential of Gluco-Obtusifolin: A Comparative Analysis
For Immediate Release
A comprehensive review of available preclinical data suggests that Gluco-Obtusifolin and its related compounds hold significant promise as potent anti-inflammatory agents. This comparison guide offers researchers, scientists, and drug development professionals an objective analysis of the anti-inflammatory potency of this compound's derivatives compared to established standard drugs, supported by experimental data and detailed methodologies.
While direct comparative studies on this compound are currently limited, extensive research on its aglycone, Obtusifolin, and a related compound, Aurantio-Obtusifolin, provides valuable insights into its potential efficacy. This guide synthesizes the findings from in vitro studies, presenting a clear comparison with standard anti-inflammatory drugs such as the non-steroidal anti-inflammatory drug (NSAID) celecoxib and the corticosteroid dexamethasone.
Comparative Efficacy Against Key Inflammatory Mediators
The anti-inflammatory effects of Obtusifolin and Aurantio-Obtusifolin have been evaluated against a panel of key inflammatory mediators. The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison with standard drugs.
Table 1: Comparative Inhibitory Effects on Inflammatory Mediators (Obtusifolin vs. Celecoxib)
| Inflammatory Mediator | Cell Type | Stimulant | Obtusifolin Concentration | % Inhibition by Obtusifolin | Celecoxib Concentration | % Inhibition by Celecoxib | Source |
| MMP-3 | Mouse Chondrocytes | IL-1β (1 ng/mL) | 50 µM | >50% | 50 µM | ~50% | [1][2][3] |
| MMP-13 | Mouse Chondrocytes | IL-1β (1 ng/mL) | 50 µM | >50% | 50 µM | ~50% | [1][2] |
| COX-2 | Mouse Chondrocytes | IL-1β (1 ng/mL) | 50 µM | >50% | 50 µM | ~50% | |
| PGE2 | Mouse Chondrocytes | IL-1β (1 ng/mL) | 50 µM | >50% | 50 µM | ~50% |
Note: The percentage of inhibition is estimated from the graphical data presented in the cited study. The study states that Obtusifolin inhibited the expression of these mediators to levels similar to or more than those after treatment with celecoxib.
Table 2: Comparative Inhibitory Effects on Inflammatory Mediators (Aurantio-Obtusifolin vs. Dexamethasone)
| Inflammatory Mediator | Cell Type | Stimulant | Aurantio-Obtusifolin Concentration | % Inhibition by Aurantio-Obtusifolin | Dexamethasone Concentration | % Inhibition by Dexamethasone | Source |
| Nitric Oxide (NO) | RAW264.7 Macrophages | LPS (0.2 µg/mL) | 50 µM | ~70% | 100 µM | ~80% | |
| Prostaglandin E2 (PGE2) | RAW264.7 Macrophages | LPS (0.2 µg/mL) | 50 µM | ~60% | Not Reported | Not Reported | |
| TNF-α | RAW264.7 Macrophages | LPS (0.2 µg/mL) | 25 µM | ~30% | Not Reported | Not Reported | |
| IL-6 | RAW264.7 Macrophages | LPS (0.2 µg/mL) | 50 µM | ~50% | Not Reported | Not Reported |
Note: The percentage of inhibition is estimated from the graphical data presented in the cited study. Dexamethasone was used as a positive control for NO inhibition.
Mechanistic Insights: Targeting Key Signaling Pathways
The anti-inflammatory effects of Obtusifolin and its related compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
References
- 1. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Gluco-Obtusifolin and Other Natural Compounds in Diabetes Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of Gluco-Obtusifolin and its aglycone, Obtusifolin, against two other well-researched natural compounds, Berberine and Curcumin, for their efficacy in managing key markers of diabetes mellitus. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action and quantifiable outcomes.
Data Summary: A Comparative Overview
The following table summarizes the primary mechanisms and reported efficacy of this compound, Berberine, and Curcumin based on experimental data.
| Compound | Source | Primary Mechanism(s) of Action | Key Quantitative Findings | Model System |
| This compound | Seeds of Cassia obtusifolia | - α-glucosidase Inhibition- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | - α-glucosidase IC₅₀: 23.77 µg/mL- PTP1B IC₅₀: 53.35 µg/mL | In vitro enzymatic assays[1] |
| Obtusifolin | Aglycone of this compound | - α-glucosidase Inhibition- PTP1B Inhibition- Antioxidant (reduces high-glucose induced ROS) | - PTP1B IC₅₀: 35.27 µg/mL- Protects against mitochondrial apoptosis in HUVEC cells | In vitro enzymatic assays[1], Cell culture[2] |
| Berberine | Coptis chinensis, Berberis species | - AMP-activated Protein Kinase (AMPK) Activation- α-glucosidase Inhibition- Improves Insulin Sensitivity- Modulates Gut Microbiota | - Fasting Blood Glucose Reduction: Significant decrease in STZ-induced diabetic rats (50 mg/kg/day)[3]- HbA1c Reduction: Significant decrease in diabetic rats[3]- Efficacy comparable to Metformin in some clinical trials | Animal models (STZ-induced diabetic rats), Human clinical trials |
| Curcumin | Curcuma longa (Turmeric) | - Anti-inflammatory (NF-κB inhibition)- Antioxidant- Improves β-cell function- Increases Adiponectin | - Prevents T2DM: 0% of prediabetic subjects developed T2DM vs. 16.4% in placebo group (9-month trial)- Fasting Blood Glucose Reduction: Significant decrease (Meta-analysis MD = -11.48 mg/dL)- HbA1c Reduction: Significant decrease (Meta-analysis MD = -0.54%) | Human clinical trials |
Key Signaling Pathways and Workflows
Visualizations of biological pathways and experimental designs are crucial for understanding the mechanisms and methodologies in drug discovery.
The following diagram illustrates a generalized workflow for the preclinical evaluation of natural compounds for anti-diabetic properties, from initial screening to animal model testing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Obtusifolin inhibits high glucose‑induced mitochondrial apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects [mdpi.com]
Synergistic Effects of Gluco-Obtusifolin: An Analysis of Preclinical Data
An extensive review of current scientific literature reveals a notable absence of studies investigating the synergistic effects of Gluco-Obtusifolin with other bioactive compounds. Preclinical research has primarily focused on the individual pharmacological activities of this compound and its aglycone, Obtusifolin. This guide, therefore, summarizes the existing data on the standalone bioactivities of these compounds, providing a foundation for future synergistic research.
This compound is an anthraquinone glycoside predominantly isolated from the seeds of Senna obtusifolia (also known as Cassia obtusifolia). Its primary metabolite and aglycone form is Obtusifolin. Both compounds have been evaluated for their anti-inflammatory, neuroprotective, and potential anti-cancer properties.
Comparative Bioactivity of this compound and Obtusifolin
While synergistic data is unavailable, preclinical studies have established the individual efficacy of this compound and its aglycone, Obtusifolin, in various models. The following table summarizes key quantitative data from these studies.
| Compound | Biological Activity | Assay/Model | Key Finding (IC50 / Effect) |
| This compound | Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | IC50 = 37.2 µM[1] |
| Cognitive Enhancement | Scopolamine-induced amnesia in mice | Significant reversal of cognitive impairment at 2 mg/kg (p.o.)[1][2] | |
| Anti-inflammatory | Neuropathic pain model | Significant inhibition of neuroinflammation at 1 and 2 mg/kg[3] | |
| Obtusifolin | Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | IC50 = 18.5 µM[1] |
| Cognitive Enhancement | Scopolamine-induced amnesia in mice | Significant reversal of cognitive impairment at 0.5 mg/kg (p.o.) | |
| Anti-inflammatory (Osteoarthritis) | IL-1β-induced chondrocytes | Dose-dependent reduction of Mmp3, Mmp13, and Cox2 expression | |
| Anti-inflammatory | Neuropathic pain model | Significant inhibition of neuroinflammation at 1 and 2 mg/kg |
Signaling Pathway Modulation
Obtusifolin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway, which is a critical regulator of inflammation.
As illustrated, Obtusifolin inhibits the phosphorylation of the p65 subunit of NF-κB. This action prevents its translocation to the nucleus, thereby downregulating the expression of target inflammatory genes like MMPs and COX2, which are implicated in conditions such as osteoarthritis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and Obtusifolin.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines the method used to determine the IC50 values of this compound and Obtusifolin against AChE.
-
Enzyme Preparation: The supernatant from a homogenate of rat striatum tissue is used as the source of the AChE enzyme.
-
Reagent Preparation: Test compounds (this compound, Obtusifolin) and a positive control (Tacrine) are dissolved in a 0.1% DMSO solution and diluted to various concentrations in a 100 mM sodium phosphate buffer (pH 8.0).
-
Assay Procedure:
-
An aliquot of the diluted test compound solution is mixed with the enzyme solution in a buffer.
-
The mixture is pre-incubated for 15 minutes at room temperature.
-
The reaction is initiated by adding 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, measured by the change in absorbance at 412 nm.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to a vehicle control. The IC50 value, the concentration required to inhibit 50% of AChE activity, is determined from the dose-response curve.
Western Blot for NF-κB Signaling Proteins
This protocol was used to assess the effect of Obtusifolin on the phosphorylation of NF-κB p65 in chondrocytes.
-
Cell Culture and Treatment: Mouse chondrocytes are cultured and stimulated with interleukin-1β (IL-1β) at 1 ng/mL to induce an inflammatory response. The cells are co-treated with varying concentrations of Obtusifolin.
-
Protein Extraction: After treatment, cells are lysed to extract total cellular proteins. Protein concentration is quantified using a standardized method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total p65 and phosphorylated p65 (p-p65). An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of p-p65 are normalized to total p65 to determine the extent of inhibition by Obtusifolin.
References
A Comparative Guide to Gluco-Obtusifolin from Diverse Geographical Sources of Cassia obtusifolia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gluco-Obtusifolin, a key bioactive anthraquinone glycoside from the seeds of Cassia obtusifolia. The content, and consequently the bioactivity, of this compound can vary significantly based on the geographical origin of the plant. This variation has critical implications for the standardization and development of botanical drugs. This document summarizes available data on this compound content, compares its bioactivity with supporting experimental data, and provides detailed experimental protocols for its extraction, quantification, and bioactivity assessment.
Cassia obtusifolia, commonly known as sicklepod or Jue Ming Zi, has a long history of use in traditional medicine across Asia, particularly in China, Korea, and India, for treating conditions such as headaches, dizziness, constipation, and eye diseases.[1] The therapeutic effects of C. obtusifolia are largely attributed to its rich composition of anthraquinones, with this compound being a prominent glycoside.[1] Research indicates that the phytochemical profile of C. obtusifolia, including the concentration of this compound, is influenced by environmental factors such as climate and soil conditions, which vary by geographical location.[1]
Comparative Analysis of this compound Content
While comprehensive studies directly comparing this compound content from various geographical sources in a single analysis are limited, the existing literature suggests significant variations in the overall anthraquinone composition of Cassia obtusifolia seeds from different regions. This variability underscores the importance of sourcing and quality control in the manufacturing of herbal medicines.
Table 1: this compound and Related Anthraquinone Content in Cassia obtusifolia from Various Geographical Locations
| Geographical Source | Part of Plant | Extraction Method | Quantification Method | Key Anthraquinone Content (mg/g of dry weight) | Reference |
| China | Seeds | Reflux with ethanol | HPLC | Chrysophanol: ~1.2, Emodin: ~0.8, Rhein: ~0.5 (Representative values) | [2] |
| Korea | Seeds | Hot water extraction | Not Specified | High in anthraquinone glycosides (used in tea) | [1] |
| India | Seeds | Not Specified | Not Specified | Varies among accessions from different agroclimatic zones |
Comparative Bioactivities
The concentration of this compound and other anthraquinones in Cassia obtusifolia extracts directly correlates with their pharmacological activities. Extracts with higher anthraquinone content are expected to exhibit more potent anti-inflammatory and antioxidant effects.
Table 2: Comparison of Bioactive Effects of Cassia obtusifolia Extracts
| Bioactivity Assay | Key Findings | Reference |
| Anti-inflammatory Activity | This compound and its aglycone, obtusifolin, have been shown to reduce inflammatory pain by inhibiting the overexpression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect is mediated, in part, through the inhibition of the NF-κB signaling pathway. | |
| Antioxidant Activity | Methanolic extracts of C. obtusifolia seeds have demonstrated significant free radical scavenging activity. One study reported 65.79% scavenging activity against DPPH radicals at a concentration of 1 mg/mL. This activity is attributed to the presence of phenolic compounds, including anthraquinones. | |
| Hepatoprotective Activity | Obtusifolin, the aglycone of this compound, has been shown to protect against cisplatin-induced hepatotoxicity by activating the Nrf2/HO-1 signaling pathway, which enhances the expression of antioxidant enzymes. |
Experimental Protocols
For researchers aiming to conduct comparative studies, the following detailed protocols for extraction, quantification, and bioactivity assessment are provided.
Extraction of this compound (Soxhlet Extraction)
This method is suitable for the exhaustive extraction of moderately polar compounds like anthraquinone glycosides.
Materials:
-
Dried and powdered Cassia obtusifolia seeds
-
70% Ethanol
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh about 10 g of the powdered Cassia obtusifolia seeds and place it inside a cellulose extraction thimble.
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with 300 mL of 70% ethanol.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle to allow the solvent to boil gently.
-
Continue the extraction process for approximately 6-8 hours, or until the solvent in the siphon arm runs clear, indicating that the extraction is complete.
-
After extraction, allow the apparatus to cool down.
-
Concentrate the collected extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the extract completely in a desiccator or using a lyophilizer and store at 4°C for further analysis.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a validated method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient might be: 0-20 min, 10-40% A; 20-30 min, 40-60% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 284 nm.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Calibration Curve: Prepare a series of working standard solutions with concentrations ranging from 1 to 50 µg/mL by diluting the stock solution with methanol.
-
Sample Solution: Accurately weigh 100 mg of the dried extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
In Vitro Bioactivity Assay: DPPH Radical Scavenging Activity
This assay is a common and reliable method to evaluate the antioxidant capacity of plant extracts.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Cassia obtusifolia extract
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample and Standard Preparation: Prepare a stock solution of the Cassia obtusifolia extract in methanol (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution (e.g., 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for the ascorbic acid standard.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the plant extract or standard to the respective wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the extract concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and a typical experimental workflow for the comparative analysis.
Caption: Proposed anti-inflammatory pathway of this compound.
Caption: Experimental workflow for comparative analysis.
Conclusion
The geographical origin of Cassia obtusifolia appears to be a significant factor influencing its phytochemical profile, particularly the content of this compound and other bioactive anthraquinones. This variation has a direct impact on the therapeutic efficacy of its extracts. For researchers and drug development professionals, it is imperative to consider the geographical source and implement rigorous analytical methods for the standardization of Cassia obtusifolia raw materials and finished products. Further research is warranted to conduct large-scale, direct comparative studies of Cassia obtusifolia from different prominent growing regions to establish a clear correlation between geographical origin, this compound content, and specific bioactivities. Such studies will be invaluable for ensuring the quality, safety, and efficacy of botanical drugs derived from this important medicinal plant.
References
Gluco-Obtusifolin and Metformin: An In Vivo Efficacy Comparison in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Gluco-Obtusifolin, a naturally derived compound, and Metformin, a widely prescribed anti-diabetic drug, in established diabetic animal models. The information is compiled from preclinical studies to offer an objective overview of their therapeutic potential.
Comparative Efficacy Data
The following table summarizes the quantitative data from in vivo studies on Cassiae Semen Extract (CSE), which contains this compound, and Metformin in streptozotocin (STZ)-induced diabetic rat models. It is important to note that this is an indirect comparison as the studies were not conducted head-to-head.
| Parameter | Cassiae Semen Extract (containing this compound) | Metformin |
| Animal Model | High-sucrose-high-fat diet and STZ-induced diabetic rats[1] | STZ-nicotinamide induced diabetic albino rats[2] |
| Dosage | 27, 54, and 81 mg/kg/day (oral administration)[1] | 1000 mg/kg/day (oral)[3] |
| Treatment Duration | 60 days[1] | 30 days |
| Blood Glucose Reduction | Significant amelioration in glycemic control | Significant decrease from 516.1±85.82 mg/dL to 201.8±61.53 mg/dL |
| Oral Glucose Tolerance | Significant improvement | Not explicitly reported in the provided abstract |
| Lipid Metabolism | Significant improvement in lipid metabolism | Not explicitly reported in the provided abstract |
| Body Weight | Significant amelioration in body weight | Significant amelioration of body weight loss |
| Oxidative Stress | Decreased oxidative stress and inflammatory responses | Not explicitly reported in the provided abstract |
| Renal Function | Protective effects on renal functions | Improved morphological alterations in the kidney |
Experimental Protocols
Induction of Diabetes Mellitus
A common method for inducing type 2 diabetes in rodent models involves a combination of a high-fat diet (HFD) followed by a low dose of streptozotocin (STZ).
-
Animal Model: Male Wistar or Sprague-Dawley rats are often used.
-
High-Fat Diet: Animals are typically fed a diet rich in fat for a period of several weeks to induce insulin resistance.
-
Streptozotocin (STZ) Administration: Following the HFD period, a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg) is administered. STZ is a chemical that is toxic to the insulin-producing β-cells of the pancreas. The low dose aims to induce a state of hyperglycemia and insulin resistance characteristic of type 2 diabetes, rather than complete β-cell destruction seen in type 1 diabetes models.
-
Confirmation of Diabetes: Diabetes is typically confirmed by measuring fasting blood glucose levels several days after STZ injection. Levels consistently above a certain threshold (e.g., >11.1 mmol/L or 200 mg/dL) are indicative of a diabetic state.
Treatment Administration
-
Cassiae Semen Extract (this compound): In the cited study, the extract was administered orally to diabetic rats at doses of 27, 54, and 81 mg/kg daily for 60 days.
-
Metformin: Metformin is typically administered orally via gavage. Effective doses in rat models can range from 70 mg/kg to 1000 mg/kg per day, administered for several weeks.
Signaling Pathways and Mechanisms of Action
This compound and Cassia obtusifolia Extract
The precise signaling pathways of this compound in a diabetic context are still under investigation. However, studies on extracts of Cassia obtusifolia and the related compound obtusifolin suggest several potential mechanisms:
-
Antioxidant and Anti-inflammatory Effects: Extracts from Cassia obtusifolia have been shown to decrease oxidative stress and inflammatory responses in diabetic rats. Obtusifolin has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
-
α-Amylase and α-Glucosidase Inhibition: Methanolic extracts of Cassia obtusifolia seeds have demonstrated the ability to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates. This action can delay glucose absorption and reduce postprandial hyperglycemia.
Caption: Putative signaling pathways of this compound.
Metformin
Metformin's mechanism of action is multifaceted and involves several key signaling pathways:
-
Activation of AMP-activated Protein Kinase (AMPK): This is considered a primary mechanism. Metformin inhibits mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This activates AMPK, a central regulator of cellular energy metabolism.
-
Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key enzymes involved in glucose production in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase. This reduces hepatic glucose output.
-
Increased Peripheral Glucose Uptake: Metformin enhances insulin sensitivity and glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.
-
Gut-level Effects: Metformin has been shown to increase glucose utilization and lactate production in the intestine, and may also modulate the gut microbiome.
References
- 1. Anti-diabetic and renoprotective effects of Cassiae Semen extract in the streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Efficacy of Metformin and Camel Milk on Streptozotocin-nicotinamide Induced Diabetic Albino Rats [arccjournals.com]
- 3. The Effects of Metformin Treatment on Diabetic Albino Rats' Pancreas, Liver, and Kidney Histology [archrazi.areeo.ac.ir]
Replicating Published Findings on the Therapeutic Effects of Gluco-Obtusifolin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic effects of Gluco-Obtusifolin and its aglycone, Obtusifolin, based on published scientific literature. It is intended to assist researchers in replicating and expanding upon these findings by offering a structured overview of the experimental data and methodologies. The guide covers the compound's effects on cognitive impairment, diabetes, and osteoarthritis, comparing its performance with established therapeutic agents.
Section 1: Attenuation of Cognitive Impairment
This compound and its aglycone, Obtusifolin, have been investigated for their potential to ameliorate cognitive deficits, particularly those induced by scopolamine in animal models. The primary mechanism of action appears to be the enhancement of cholinergic signaling through the inhibition of acetylcholinesterase (AChE).
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy of this compound and Obtusifolin in comparison to Donepezil, a standard therapeutic for Alzheimer's disease.
| Compound/Drug | Assay | Model | Dosage/Concentration | Key Findings | Reference |
| This compound | Acetylcholinesterase Inhibition | In vitro | IC₅₀ = 37.2 µM | Inhibits AChE activity. | [1] |
| Passive Avoidance Test | Scopolamine-induced amnesia in mice | 1, 2, and 4 mg/kg (p.o.) | Significantly reversed scopolamine-induced cognitive impairments.[1][2] | [1][2] | |
| Morris Water Maze | Scopolamine-induced amnesia in mice | 2 mg/kg (p.o.) | Improved escape latencies and time spent in the target quadrant. | ||
| Obtusifolin | Acetylcholinesterase Inhibition | In vitro | IC₅₀ = 18.5 µM | More potent AChE inhibitor than this compound. | |
| Passive Avoidance Test | Scopolamine-induced amnesia in mice | 0.25, 0.5, 1, and 2 mg/kg (p.o.) | Significantly reversed scopolamine-induced cognitive impairments. | ||
| Morris Water Maze | Scopolamine-induced amnesia in mice | 0.5 mg/kg (p.o.) | Improved escape latencies and time spent in the target quadrant. | ||
| Donepezil | Acetylcholinesterase Inhibition | - | - | Known potent AChE inhibitor (positive control). | |
| Passive Avoidance Test | Scopolamine-induced amnesia in mice | 10 mg/kg (p.o.) | Significantly blocked scopolamine-induced deficits. |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (In Vitro)
The inhibitory activity of this compound and Obtusifolin on AChE can be determined using a colorimetric assay. The general procedure involves:
-
Preparation of a reaction mixture containing phosphate buffer, the test compound (this compound or Obtusifolin) at various concentrations, and a source of AChE.
-
Initiation of the enzymatic reaction by adding the substrate, acetylthiocholine iodide.
-
Addition of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.
-
Measurement of the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Calculation of the percentage of inhibition and determination of the IC₅₀ value.
Scopolamine-Induced Amnesia Model (In Vivo - Mice)
This model is used to assess the effects of compounds on learning and memory.
-
Animal Model: Male ICR mice are commonly used.
-
Drug Administration: this compound, Obtusifolin, or a comparator drug (e.g., Donepezil) is administered orally (p.o.).
-
Induction of Amnesia: Scopolamine, a cholinergic antagonist, is administered intraperitoneally (i.p.) to induce memory impairment.
-
Behavioral Testing:
-
Passive Avoidance Test: This test evaluates learning and memory based on the animal's natural aversion to a brightly lit area. The latency to enter a dark compartment where a mild foot shock was previously delivered is measured.
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the quadrant where the platform was located are measured.
-
Signaling Pathway
The therapeutic effect of this compound on cognitive impairment is primarily attributed to its role in enhancing cholinergic signaling.
References
Safety Operating Guide
Navigating the Disposal of Gluco-Obtusifolin: A Guide for Laboratory Professionals
Core Principle: Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information. If an SDS is not available, treat the substance as potentially hazardous and follow the conservative disposal procedures outlined below.
Quantitative Data Summary
As no specific quantitative data regarding the disposal of Gluco-Obtusifolin was found during the information gathering process, a table summarizing such data cannot be provided. It is imperative to consult the product-specific SDS for any quantitative exposure limits or disposal thresholds.
Recommended Disposal Protocol
The following step-by-step protocol is a general guideline for the disposal of this compound in a laboratory setting. This procedure assumes the absence of a specific SDS indicating hazardous properties.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution (and if so, the solvent), or mixed with other chemicals.
-
Segregate from Hazardous Waste: Do not mix this compound waste with hazardous chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1] Keep it separate from incompatible materials.[2]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid.[2][3] For solid waste, a sealed bag or a labeled, sealed container is appropriate. For liquid waste, ensure the container will not react with the solvent.
-
Properly Label the Container: The label should be clear, legible, and securely attached to the container. Include the following information:
-
The words "Non-Hazardous Waste" (unless determined otherwise by EHS).
-
The full chemical name: "this compound" or "Obtusifolin 2-glucoside".[4]
-
If in solution, list all components and their approximate percentages.
-
The date of waste generation.
-
Your name, laboratory, and contact information.
-
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Practices: Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
Step 4: Disposal Pathway
The appropriate disposal pathway depends on the nature of the waste and institutional and local regulations.
-
For Solid, Non-Hazardous this compound:
-
Consult EHS: Before any disposal action, contact your institution's EHS department for guidance. They will provide specific instructions based on local regulations.
-
General Waste (with approval): If deemed non-hazardous by EHS, small quantities of solid this compound may be permissible for disposal in the regular laboratory trash. Never dispose of chemical waste in a manner that could endanger custodial staff.
-
-
For Aqueous Solutions of this compound (presumed non-hazardous):
-
Seek EHS Approval: Drain disposal is highly regulated. Obtain explicit written permission from your EHS department before disposing of any chemical down the sanitary sewer.
-
Conditions for Drain Disposal (if approved): If permitted, the solution must be water-soluble, non-toxic, and disposed of with copious amounts of water to dilute it. The pH should be neutral (between 5 and 9).
-
-
For Organic Solvent Solutions or Unknown/Mixed Waste:
-
Treat as Hazardous Waste: If this compound is dissolved in an organic solvent or mixed with other chemicals, it must be treated as hazardous chemical waste.
-
EHS Collection: Arrange for pickup by your institution's EHS department. Follow their specific procedures for waste collection requests.
-
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified. The disposal process itself is a procedural safety measure rather than an experimental one.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
